molecular formula C10H20ClFN2 B1406754 4-Fluoro-1,4'-bipiperidine hydrochloride CAS No. 1426290-04-1

4-Fluoro-1,4'-bipiperidine hydrochloride

Cat. No.: B1406754
CAS No.: 1426290-04-1
M. Wt: 222.73 g/mol
InChI Key: QIEPLORSGRXWQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-1,4'-bipiperidine hydrochloride is a useful research compound. Its molecular formula is C10H20ClFN2 and its molecular weight is 222.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-fluoro-1-piperidin-4-ylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2.ClH/c11-9-3-7-13(8-4-9)10-1-5-12-6-2-10;/h9-10,12H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEPLORSGRXWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCC(CC2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling & Applications of 4-Fluoro-1,4'-bipiperidine Hydrochloride

[1]

Executive Summary

4-Fluoro-1,4'-bipiperidine hydrochloride (CAS: 1426290-04-1) is a specialized heterocyclic building block extensively utilized in modern medicinal chemistry.[1][2] Serving as a rigid, semi-saturated scaffold, it is particularly valued for its ability to modulate physicochemical properties such as basicity (

Chemical Identity & Structural Analysis[1]

The compound consists of two piperidine rings linked via a tertiary amine bond.[1] Specifically, a 4-fluoropiperidine moiety is attached via its nitrogen atom to the 4-position of a second piperidine ring.[1] The hydrochloride salt form improves handling and aqueous solubility.[1]

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 4-Fluoro-1-(piperidin-4-yl)piperidine hydrochloride
CAS Number 1426290-04-1
Molecular Formula

Molecular Weight 222.73 g/mol
SMILES C1CNCCC1N2CCC(CC2)F.Cl
InChI Key QIEPLORSGRXWQT-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the core connectivity and the specific electronic influences of the fluorine atom on the piperidine scaffold.

Gcluster_0Ring A: 4-Fluoropiperidinecluster_1Ring B: PiperidineF_atomFluorine (C4)N_tertiaryTertiary Amine (N1)F_atom->N_tertiaryInductive Effect (-I)Lowers pKaProp_MetabMetabolic Block(Prevents C4 Oxidation)F_atom->Prop_MetabC_linkerLinker Carbon (C4')N_tertiary->C_linkerN-C Bond(Reductive Amination)N_secondarySecondary Amine (NH)Prop_SolHCl Salt(High Aq. Solubility)N_secondary->Prop_Sol

Figure 1: Structural connectivity and functional impact of the fluorine substitution.[1]

Physicochemical Profile

Understanding the physicochemical behavior of this scaffold is critical for predicting its influence on the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a final drug candidate.

Key Properties Table
PropertyValue / CharacteristicContext & Causality
Appearance White to off-white solidTypical for hydrochloride salts of aliphatic amines.[1]
Solubility High in Water, DMSO, MethanolThe ionic nature of the HCl salt disrupts the crystal lattice, facilitating solvation in polar media.
Melting Point >200°C (Decomposition)High lattice energy characteristic of diamine salts.[1]
LogP (Calc) ~0.5 - 0.8Fluorine increases lipophilicity compared to the non-fluorinated parent (LogP ~0.2), aiding membrane permeability while maintaining water solubility.[1]
pKa (N1) ~6.5 - 7.5The tertiary amine

is lowered by the electron-withdrawing fluorine (inductive effect), reducing hERG liability.[1]
pKa (NH) ~10.5 - 11.0The distal secondary amine retains high basicity, typical of piperidines, serving as a primary cation-pi interaction site.[1]
Deep Dive: The Fluorine Effect
  • pKa Modulation: The strategic placement of fluorine at the C4 position of the N-linked piperidine exerts a through-bond inductive effect (-I) on the tertiary nitrogen.[1] This lowers the basicity of the tertiary amine compared to a non-fluorinated bipiperidine.[1] In medicinal chemistry, reducing the basicity of central amines is a proven strategy to mitigate phospholipidosis and reduce off-target binding (e.g., hERG channel inhibition) [1].[1]

  • Metabolic Stability: The C4 position of piperidine rings is a metabolic "soft spot," prone to oxidative metabolism by Cytochrome P450 enzymes. Substituting hydrogen with fluorine blocks this metabolic pathway due to the strength of the C-F bond (approx. 116 kcal/mol), significantly extending the half-life (

    
    ) of the molecule in vivo [2].[1]
    

Experimental Methodologies

Synthesis Protocol: Reductive Amination

The most robust method for synthesizing the 1,4'-bipiperidine core is the reductive amination of 4-fluoropiperidine with N-protected 4-piperidone.[1]

Reagents:

  • Amine: 4-Fluoropiperidine hydrochloride[1]

  • Ketone: N-Boc-4-piperidone[1]

  • Reductant: Sodium triacetoxyborohydride (STAB)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]

Step-by-Step Workflow:

  • Free Basing (In-situ): If starting with 4-fluoropiperidine HCl, treat with 1 equivalent of Triethylamine (TEA) in DCE to liberate the free amine.[1]

  • Imine Formation: Add N-Boc-4-piperidone (1.0 eq) to the amine solution.[1] Stir at room temperature for 30-60 minutes to allow equilibrium formation of the imine/hemiaminal species.

  • Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (1.5 eq) portion-wise. STAB is preferred over Sodium cyanoborohydride due to lower toxicity and better selectivity.[1]

  • Quench & Workup: After reaction completion (monitored by TLC/LCMS), quench with saturated aqueous

    
    . Extract with DCM.[1]
    
  • Deprotection: Treat the N-Boc intermediate with 4M HCl in Dioxane to remove the Boc group, precipitating the final this compound salt.

Quality Control & Analysis

The following workflow outlines the critical analytical steps to ensure compound integrity.

QC_Workflowcluster_analysisAnalytical ValidationStartRaw Synthesis ProductH_NMR1H NMR (D2O/DMSO)Confirm Structure & StoichiometryStart->H_NMRF_NMR19F NMRConfirm Monofluorination (-180 ppm range)Start->F_NMRHPLCHPLC-MSPurity >95% & Mass ConfirmationStart->HPLCStorageStorage: HygroscopicDesiccator @ 4°CH_NMR->StoragePassF_NMR->StorageHPLC->Storage

Figure 2: Analytical workflow for validation of 4-Fluoro-1,4'-bipiperidine HCl.

Analytical Note: Due to the lack of a chromophore in the aliphatic structure, UV detection (HPLC-UV) at standard wavelengths (254 nm) is ineffective.[1] ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) are recommended for purity assessment.[1] Alternatively, derivatization or relying on MS trace is necessary.[1]

Application Context in Drug Discovery[5][7]

This scaffold is not merely a linker; it is a functional pharmacophore used in:

  • GPCR Antagonists: The bipiperidine motif mimics the spacing of ethylenediamine pharmacophores found in Histamine H3 and H4 receptor antagonists.[1] The fluorine atom modulates the basicity to optimize CNS penetration [3].[1]

  • Kinase Inhibitors: Used to solubilize hydrophobic kinase cores.[1] The secondary amine can form salt bridges with Asp/Glu residues in the solvent-exposed regions of the ATP binding pocket.[1]

  • Sigma Receptor Ligands: The hydrophobic bulk of the bipiperidine combined with the protonatable nitrogen is a classic pharmacophore for Sigma-1 receptor binding.[1]

Safety & Handling (SDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity - single exposure (Respiratory tract irritation) (H335).[1]

  • Handling: Use in a fume hood.[1] Wear nitrile gloves and safety glasses.[1] Avoid dust formation.[1][3]

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C to prevent caking and hydrolysis degradation over long periods.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [1]

  • Gemkow, M. J., et al. (2009). The Histamine H3 Receptor as a Therapeutic Drug Target for CNS Disorders.[1] Drug Discovery Today, 14(9-10), 509-515.[1]

  • National Center for Biotechnology Information.[1] (2024).[1][4][5][6] PubChem Compound Summary for CID 75464898, this compound.[1] [1]

Conformational Analysis of Fluorinated Bipiperidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Strategic Imperative of Fluorination In modern drug discovery, the fluorinated bipiperidine scaffold represents a high-value target for modulating physicochemical properties without altering molecular weight significantly. The introduction of fluorine atoms into bipiperidine systems is not merely a steric substitution; it is a profound electronic modification that dictates 3D molecular shape through the gauche effect , dipole minimization , and electrostatic pre-organization .

This guide provides a rigorous technical framework for analyzing these conformations. It moves beyond basic stereochemistry to explore how fluorine substitution patterns (specifically at the 3,3' positions) lock these flexible scaffolds into defined rotamers, influencing potency, metabolic stability, and pKa.

Part 1: The Fluorine Effect in Bipiperidines

The Stereoelectronic Triad

The conformation of fluorinated bipiperidines is governed by three competing forces. Understanding these is prerequisite to any experimental analysis.

  • The Fluorine Gauche Effect: Unlike hydrocarbon chains where anti conformers are preferred to minimize steric clash, C–C–F fragments often prefer a gauche orientation.

    • Mechanism: Hyperconjugative donation from the

      
       orbital into the low-lying 
      
      
      
      antibonding orbital.
    • Outcome: In piperidine rings, this often biases the fluorine substituent toward the axial position, contrary to standard steric prediction (A-value rules).

  • Charge-Dipole Interactions (

    
    ): 
    Bipiperidines are often protonated at physiological pH.
    
    • Interaction: The highly electronegative fluorine (

      
      ) stabilizes the positive charge on the ammonium nitrogen (
      
      
      
      ) through through-space electrostatic attraction.
    • Result: This interaction can lock the ring into a specific chair conformation that brings F and NH closer, often reinforcing the axial preference.

  • Inter-Ring Torsion & Atropisomerism: The bond connecting the two piperidine rings allows for rotation. However, 3,3'-difluorination creates a barrier.

    • Dipole Repulsion: If both rings are in a conformation that aligns the C-F dipoles parallel, the energy penalty is high. The rings will twist to minimize this repulsion.

    • Steric Clashes: While fluorine is small (

      
       Å), 3,3' substituents clash if the rings are coplanar. The system adopts a twisted geometry, potentially leading to atropisomers  (separable rotamers) if the barrier exceeds ~20-23 kcal/mol.
      

Part 2: Conformational Landscapes

Ring Puckering and Substituent Orientation

In a 4,4'-bipiperidine system, the primary conformational question is the orientation of the fluorine atoms relative to the ring and the linker.[1]

ParameterNon-FluorinatedFluorinated (3-F)Mechanistic Driver
F-Orientation N/AAxial (Preferred)

overlap;

attraction.
Ring Pucker ChairDistorted ChairAccommodation of the shorter C-F bond (1.35 Å).
Inter-Ring Torsion Flexible (~free rotation)RestrictedMinimization of F...F dipole repulsion and steric clash.
The "Bipiperidine Twist"

The torsion angle (


) between the two rings is the critical variable for binding affinity.
  • Case A: 3,3'-Difluoro-4,4'-bipiperidine

    • If both fluorines are equatorial , they project outward. The inter-ring torsion is governed by the steric clash of the ring protons.

    • If both fluorines are axial , they project perpendicular to the ring plane. This minimizes direct steric clash between the fluorines but maximizes the dipole moment if the rings are cis-coplanar.

    • Prediction: The system likely adopts a gauche-like inter-ring twist (approx 40-60°) to stagger the dipoles and relieve strain.

Part 3: Analytical Methodologies

To rigorously determine the conformation, a multi-modal approach is required.

NMR Spectroscopy (Solution State)

Standard 1D NMR is insufficient. You must use J-coupling analysis and NOE.

  • 
     Coupling Constants: 
    
    • The coupling constant depends on the dihedral angle (Karplus relationship).

    • 
      :  Large coupling to geminal axial proton (
      
      
      
      Hz) and small to equatorial (
      
      
      Hz).
    • 
      :  Intermediate couplings (
      
      
      
      Hz).
  • 
     Analysis: 
    
    • Use to confirm the chair conformation of the piperidine ring itself.

  • HOESY (Heteronuclear Overhauser Effect Spectroscopy):

    • Critical Experiment: Measures through-space interactions between

      
       and 
      
      
      
      .
    • Use this to determine the inter-ring proximity. If

      
       on Ring A shows an NOE to 
      
      
      
      on Ring B, the rings are in a specific twisted conformation.
Computational Modeling (DFT)

Experimental data must be validated by theory.

  • Method: DFT (B3LYP/6-31G* or

    
    B97X-D for dispersion correction).
    
  • Protocol: Perform a Relaxed Potential Energy Surface (PES) Scan of the inter-ring torsion angle.

  • Output: Identify the global minimum and the barrier height to rotation.

Visual Logic of the Analysis

ConformationalAnalysis Synth Synthesis (Dearomatization/Hydrogenation) Sample Purified Isomer Synth->Sample NMR_1D 1D 1H/19F NMR (Chemical Shift) Sample->NMR_1D Comp DFT PES Scan (Torsion Energy Profile) Sample->Comp Input Geometry NMR_J J-Coupling Analysis (Axial vs Eq Assignment) NMR_1D->NMR_J NMR_HOESY 1H-19F HOESY (Inter-ring Distance) NMR_J->NMR_HOESY Model 3D Conformational Model NMR_HOESY->Model Distance Constraints Comp->Model Energy Minima

Figure 1: Integrated workflow for determining the solution-state conformation of fluorinated bipiperidines.

Part 4: Experimental Protocols

Protocol: Determination of Fluorine Orientation via

Objective: Distinguish between axial and equatorial fluorine substitution.[2]

  • Sample Preparation: Dissolve 5-10 mg of the fluorinated bipiperidine salt (HCl or TFA salt) in 0.6 mL of DMSO-

    
     or CD
    
    
    
    OD. Note: Use polar solvents to mimic physiological conditions and ensure solubility of the salt.
  • Acquisition:

    • Acquire a high-resolution

      
       NMR (minimum 400 MHz, preferably 600 MHz).
      
    • Acquire a

      
       NMR (proton-coupled).
      
  • Analysis:

    • Locate the geminal proton signal (

      
      ). This will be a multiplet (dt or ddd).
      
    • Measure the width of the multiplet at half-height (

      
      ) or extract 
      
      
      
      values directly.
    • Criterion: If

      
       Hz or if a large coupling (
      
      
      
      Hz) is present,
      
      
      is axial (anti-periplanar to an axial H), implying F is equatorial (if H is axial) OR F is axial (if the coupling is
      
      
      ).
    • Correction: Look specifically for the vicinal coupling

      
      .
      
      • 
         : Has a trans-diaxial relationship with one adjacent ring proton (
        
        
        
        Hz).
      • 
         : Has only gauche relationships (
        
        
        
        Hz).
    • Conclusion: A coupling constant

      
       Hz confirms Axial Fluorine .
      
Protocol: Inter-Ring Torsion Scan (Computational)

Objective: Predict the preferred twist angle.

  • Software: Gaussian 16, ORCA, or equivalent.

  • Input: Build the 3,3'-difluoro-4,4'-bipiperidine structure.

  • Setup:

    • Method: DFT B3LYP or wB97X-D.

    • Basis Set: 6-311+G(d,p).

    • Solvation: PCM (Water).

  • Scan:

    • Freeze the piperidine rings in the chair conformation.

    • Scan the dihedral angle

      
       from 
      
      
      
      to
      
      
      in
      
      
      steps.
  • Analysis: Plot Energy vs. Dihedral Angle. The minimum indicates the stable rotamer.

Part 5: Case Studies & Applications

Metabolic Stability & Basicity

Case Study: 3-Fluoropiperidine Motifs in Kinase Inhibitors In the development of inhibitors like MK-0731 (KSP inhibitor), the introduction of fluorine at the 3-position of the piperidine ring was pivotal.

  • Problem: The parent piperidine was metabolically labile and had a pKa that led to hERG liability.

  • Solution: Introduction of axial fluorine.[1][2][3]

    • pKa Effect: The electron-withdrawing F reduced the pKa of the piperidine nitrogen (from ~10 to ~8), reducing hERG binding (which favors basic amines).

    • Conformation: The axial F stabilized a specific rotamer that fit the ATP pocket better than the equatorial congener.

  • Relevance to Bipiperidines: In a bipiperidine scaffold, this effect is doubled. You can fine-tune the pKa of both nitrogens independently by asymmetric fluorination, creating a "pKa gradient" across the molecule.

Visualizing the Interaction Landscape

Interactions cluster_outcome Conformational Outcome F_atom Fluorine Atom (3-position) N_atom Piperidine Nitrogen (NH+) F_atom->N_atom Charge-Dipole Attraction Result Axial Preference & Rigidified Ring N_atom->Result Sigma_CH Sigma(C-H) Orbital Sigma_CF Sigma*(C-F) Orbital Sigma_CH->Sigma_CF Hyperconjugation (Gauche Effect) Sigma_CF->Result

Figure 2: The stereoelectronic forces driving the axial preference in fluorinated piperidines.

References

  • Conformational analysis of small molecules: NMR and quantum mechanics calculations Source: Progress in Nuclear Magnetic Resonance Spectroscopy (2016) [Link] Significance: Establishes the foundational NMR methods (

    
    ) for analyzing fluorinated heterocycles.
    
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference Source: Chemistry - A European Journal (2020) [Link] Significance: Definitive work on the "fluorine gauche effect" and charge-dipole interactions in piperidine rings.

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process Source: Nature Communications (2019) [Link] Significance: Provides the synthetic protocols for accessing these specific fluorinated scaffolds.[1]

  • Conformational Analysis of Fluorinated Pyrrolidines using 19F-1H Scalar Couplings and Heteronuclear NOEs Source: Chemistry (2012) [Link] Significance: Details the HOESY methodology for determining through-space F-H distances.

  • Atropisomerism, biphenyls, and fluorine: a comparison of rotational barriers and twist angles Source: ChemBioChem (2004) [Link] Significance: Explains the inter-ring torsion physics relevant to the bipiperidine linkage.

Sources

Fluorine-Mediated Basicity Modulation in Piperidine Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore, yet its high basicity (


) often imposes liabilities regarding membrane permeability, P-gp efflux, and hERG channel inhibition. Fluorine substitution offers a precise "rheostat" for tuning this basicity without abolishing the amine's ability to engage in critical hydrogen bonding.

This guide details the physicochemical mechanics, quantitative data, and synthetic protocols necessary to utilize fluorine for basicity attenuation. It focuses on the strategic placement of fluorine atoms (3-F, 4-F, 3,3-diF, 4,4-diF) to achieve specific


 targets between 7.5 and 10.0.

Part 1: The Physicochemical Landscape

The modulation of piperidine basicity by fluorine is not merely a function of electronegativity; it is a composite of three distinct physical forces. Understanding these allows for rational design rather than trial-and-error.

Inductive Withdrawal ( -Effect)

The high electronegativity of fluorine (


) exerts a strong electron-withdrawing inductive effect (-I) through the 

-bond framework. This pulls electron density away from the nitrogen lone pair, stabilizing the free base relative to the protonated ammonium species.
  • Magnitude: The effect attenuates with distance.

    
    -fluorination (unstable) > 
    
    
    
    -fluorination (3-position) >
    
    
    -fluorination (4-position).
Through-Space Electrostatic Interactions

In the protonated ammonium form, the positively charged nitrogen (


) interacts with the C-F bond dipole.
  • Destabilization: If the C-F dipole opposes the N-H bond vectors, the cation is destabilized, lowering the

    
    .
    
  • Stabilization: In specific stereochemical configurations (e.g., 3-fluoro axial), the C-F dipole can stabilize the N-H proton via an intramolecular charge-dipole interaction, partially mitigating the basicity drop.

Solvation Effects

The ammonium ion relies on hydrogen bonding with water for stability. Fluorine, being hydrophobic, disrupts the first hydration shell around the ammonium ion. This "desolvation penalty" makes the formation of the cation less energetically favorable, further suppressing basicity.

Part 2: Quantitative Analysis ( Data)

The following data summarizes the impact of fluorination patterns on the aqueous


 of piperidine. Note the non-additive nature of the shifts, particularly in the gem-difluoro series.

Table 1: Fluorination Impact on Piperidine Basicity

Substitution Pattern

(Aq)

(vs Parent)
Electronic DriverKey Application
Piperidine (Parent) 11.2 ----Reference
4-Fluoropiperidine 9.8 -1.4Weak Inductive (

)
Minor adjustment
3-Fluoropiperidine 9.1 *-2.1Strong Inductive (

)
Permeability boost
4,4-Difluoropiperidine 8.8 -2.4Cumulative

-Inductive
hERG mitigation
3,3-Difluoropiperidine 7.7 -3.5Cumulative

-Inductive
LogD optimization
3-F-4-Methyl (cis) 9.4 -1.8Steric/Inductive mixConformation lock

*Note: 3-Fluoropiperidine


 is an average; specific stereoisomers (axial vs. equatorial) exhibit shifts of 

units due to dipole orientation.

Part 3: Stereoelectronic Effects (The 3-F Anomaly)

The 3-fluoropiperidine system presents a unique stereoelectronic case driven by the gauche effect .

In the protonated state, the 3-fluoro substituent exhibits a preference for the axial position.

  • Mechanism: The

    
     bond aligns anti-parallel to the 
    
    
    
    vector. This creates a favorable electrostatic interaction between the partial negative charge on fluorine and the positive charge on the proton.
  • Consequence: This stabilization means the

    
     drop for 3-F derivatives is slightly less than predicted by pure inductive models. It also imposes a rigid conformation that can be exploited to lock ligand geometry for receptor binding.
    
Visualization: Basicity Modulation Logic

BasicityLogic Start Target: Modulate Piperidine Basicity CheckPka Current pKa > 10.5? (Permeability/hERG Risk) Start->CheckPka SelectMod Select Fluorination Strategy CheckPka->SelectMod Yes GammaF 4-Fluoro / 4,4-Difluoro (Gamma Effect) SelectMod->GammaF Need -1.5 to -2.5 BetaF 3-Fluoro / 3,3-Difluoro (Beta Effect) SelectMod->BetaF Need > -3.0 ResultGamma Moderate Drop (-1.5 to -2.5 units) Minimizes Steric Clash near N GammaF->ResultGamma ResultBeta Strong Drop (-2.0 to -3.5 units) Induces Conformational Bias (Axial) BetaF->ResultBeta AppGamma Use for: hERG reduction without killing solubility ResultGamma->AppGamma AppBeta Use for: Max permeability & Metabolic blocking ResultBeta->AppBeta

Figure 1: Decision tree for selecting fluorination patterns based on medicinal chemistry objectives.

Part 4: Experimental Protocol

Synthesis of 4,4-Difluoropiperidine Hydrochloride

Objective: Synthesis of a key building block for hERG-avoidance libraries. Safety Warning: Deoxofluorination reagents (DAST, Deoxo-Fluor) can release HF and are potentially explosive. Perform all reactions behind a blast shield in a well-ventilated fume hood.

Reagents
  • Substrate: N-Boc-4-piperidone (1.0 eq)

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) (2.5 eq)

  • Solvent: Dichloromethane (Anhydrous)

  • Quench: Saturated NaHCO3

  • Deprotection: 4M HCl in Dioxane

Step-by-Step Workflow
  • Deoxofluorination:

    • Charge a flame-dried round-bottom flask with N-Boc-4-piperidone (10 mmol) and anhydrous DCM (50 mL) under Nitrogen atmosphere.

    • Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Low temperature prevents elimination byproducts.

    • Add DAST (25 mmol) dropwise via syringe over 20 minutes.

    • Allow the reaction to warm to room temperature slowly overnight (12-16 hours).

    • Quench: Cool back to 0°C. Dropwise addition of sat. NaHCO3. Caution: Vigorous CO2 evolution.

    • Extract with DCM (3x), dry over MgSO4, and concentrate. Purify via silica flash chromatography (Hexane/EtOAc) to yield N-Boc-4,4-difluoropiperidine.

  • Deprotection (Salt Formation):

    • Dissolve the intermediate in minimal 1,4-dioxane.

    • Add 4M HCl in dioxane (5 eq) at 0°C.

    • Stir at room temperature for 2 hours. A white precipitate should form.

    • Add diethyl ether to complete precipitation.

    • Filter the solid under nitrogen (hygroscopic) and wash with ether.

    • Yield: 4,4-difluoropiperidine HCl (typically >85% yield).

Visualization: Mechanistic Pathway[1]

Mechanism Substrate N-Boc-4-Piperidone Reagent DAST / DCM (-78°C to RT) Substrate->Reagent Intermed Gem-Difluoro Intermediate (N-Boc) Reagent->Intermed Nucleophilic Fluorination Deprotect HCl / Dioxane Intermed->Deprotect Product 4,4-Difluoropiperidine HCl Salt Deprotect->Product Boc Removal

Figure 2: Synthetic workflow for the conversion of piperidone to the difluoro-analog.

Part 5: Case Studies in Drug Design

hERG Channel Inhibition

The hERG potassium channel possesses a hydrophobic pore with aromatic residues (Tyr652, Phe656) that engage in


-cation interactions with basic amines.
  • Problem: High basicity (

    
    ) + Lipophilicity = High hERG risk.
    
  • Fluorine Solution: Replacing a piperidine with 4,4-difluoropiperidine lowers

    
     to ~8.8. This reduces the fraction of ionized species at physiological pH (7.4) and weakens the cation-
    
    
    
    interaction, often reducing hERG affinity by >10-fold.
Metabolic Stability

Piperidine rings are susceptible to oxidative metabolism (P450-mediated) at the


-carbon (iminiiun ion formation) or remote positions.
  • Solution: Fluorine at the 3 or 4 position blocks metabolic soft spots. Furthermore, the electron-withdrawing effect deactivates the

    
    -hydrogens, making the ring less prone to oxidation.
    

References

  • Morgenthaler, M. et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemBioChem.

  • Purser, S. et al. (2008). Fluorine in medicinal chemistry.[1][2][3][4][5][6] Chemical Society Reviews.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry.[2][3] Journal of Medicinal Chemistry.

  • Gillis, E. P. et al. (2015). Applications of Fluorine in Medicinal Chemistry.[2][3][4][6][7][8] Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Note: Late-Stage C(sp³)-H Fluorination of 1,4'-Bipiperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 1,4'-bipiperidine moiety is a privileged pharmacophore in medicinal chemistry, featured in numerous GPCR ligands and antihistamines. However, its high lipophilicity (LogP) and susceptibility to oxidative metabolism at the


-carbon (adjacent to nitrogen) often lead to rapid clearance or hERG channel liability.[1]

Introduction of fluorine into this scaffold is a critical "late-stage" optimization strategy to:

  • Block Metabolic Hotspots: Fluorine substitution at the

    
    -position prevents P450-mediated N-dealkylation.[1]
    
  • Modulate pKa: Fluorination at

    
     or 
    
    
    
    positions lowers the basicity of the piperidine nitrogens, improving membrane permeability and reducing phospholipidosis risk.

This guide details two distinct, self-validating protocols for fluorinating the 1,4'-bipiperidine core directly, bypassing the need for de novo synthesis of fluorinated building blocks.

Mechanistic Principles & Causality[1]

The Polarity Mismatch Challenge

Direct fluorination of 1,4'-bipiperidine is complicated by the nucleophilic nitrogen lone pairs, which react faster with electrophilic fluorinating agents (like Selectfluor) than C-H bonds do, leading to N-fluorination or degradation.[1]

The Solution: Protonation-Directed C-H Functionalization By converting the bipiperidine to its bis-ammonium salt (using HBF₄ or TFA), we deactivate the nitrogens.[1] We then employ Tetrabutylammonium Decatungstate (TBADT) as a Hydrogen Atom Transfer (HAT) photocatalyst.[1]

  • Why TBADT? The excited state decatungstate anion (

    
    ) is a highly electrophilic radical.[1] It preferentially abstracts hydrogen atoms from electron-rich C-H bonds remote from the positively charged ammonium centers (polarity matching), enabling selective 
    
    
    
    or
    
    
    fluorination.[1]
Visualization: Photocatalytic HAT Cycle

The following diagram illustrates the radical crossover mechanism utilized in Protocol A.

G TBADT TBADT (Ground State) TBADT_Star TBADT* (Excited State) Electrophilic Radical TBADT->TBADT_Star Excitation Excitation hv (365 nm) Radical_Int Carbon-Centered Radical Intermediate TBADT_Star->Radical_Int HAT (H-Abstraction) Substrate 1,4'-Bipiperidine (Protonated) Substrate->Radical_Int Radical_Int->TBADT Catalyst Regen (via H+ loss) Product Fluorinated Bipiperidine Radical_Int->Product F-Transfer Selectfluor Selectfluor (F-TEDA-BF4) Selectfluor->Product

Figure 1: Mechanistic cycle of TBADT-catalyzed C-H fluorination. The electrophilic decatungstate radical selectively targets C-H bonds distal to the ammonium center.

Protocol A: Photochemical Remote C(sp³)-H Fluorination

Target:


 or 

positions (Remote functionalization).[1] Scale: 0.5 mmol (scalable to 10 mmol in flow).
Reagents & Equipment[1][2][3][4]
  • Substrate: 1,4'-bipiperidine (1.0 equiv).

  • Acid: HBF₄ (48% aq.[1] solution) or TFA (2.5 equiv).[1] Crucial for N-protection.

  • Catalyst: Tetrabutylammonium decatungstate (TBADT) (2 mol%).[1]

  • Fluorine Source: Selectfluor (F-TEDA-BF₄) (1.5 equiv).[1]

  • Solvent: Acetonitrile:Water (5:1 v/v).[1] Water aids Selectfluor solubility.[1]

  • Light Source: 365 nm LED (approx. 40-60W power).[1]

  • Vessel: Quartz or borosilicate glass vial (Teflon-lined cap).

Step-by-Step Methodology
  • Salt Formation (In-Situ):

    • To a 20 mL vial equipped with a stir bar, add 1,4'-bipiperidine (84 mg, 0.5 mmol) and Acetonitrile (4 mL).

    • Add HBF₄ (48% aq., 1.25 mmol, 2.5 equiv) dropwise. Stir for 5 minutes. Note: Ensure the solution is acidic (pH < 2) to fully protonate both nitrogens.[1]

  • Reagent Addition:

    • Add TBADT (33 mg, 0.01 mmol, 2 mol%).[1]

    • Add Selectfluor (266 mg, 0.75 mmol, 1.5 equiv).[1]

    • Add Water (1 mL). The mixture should become homogeneous or a fine suspension.

  • Deoxygenation (Critical):

    • Sparge the solution with Argon or Nitrogen for 10 minutes.[1] Oxygen quenches the excited state of the decatungstate catalyst.

  • Irradiation:

    • Seal the vial and place it 2–5 cm from the 365 nm LED source.

    • Irradiate with vigorous stirring for 16 hours. A fan should be used to keep the reaction temperature < 35°C.[1]

  • Workup & Purification:

    • Quench with saturated aq.[1] NaHCO₃ (carefully, gas evolution).[1]

    • Extract with DCM (3 x 10 mL).[1] Note: If the product is highly polar, use CHCl₃/iPrOH (3:1).[1]

    • Dry organics over Na₂SO₄ and concentrate.[1]

    • Purification: Flash chromatography on basic alumina or silica (using DCM/MeOH/NH₄OH eluent).[1]

Troubleshooting & Validation
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Oxygen quenchingIncrease sparging time; ensure seal is tight.[1]
N-Oxidation Products Insufficient protonationIncrease acid equivalents (up to 3.0 equiv).[1]
Difluorination Over-reactionStop reaction at 60-70% conversion or reduce Selectfluor to 1.1 equiv.[1]

Protocol B: Electrochemical -C-H Fluorination

Target:


-position (Metabolic blocking).[1]
Method:  Anodic Shono-oxidation followed by fluoride trapping.[1]
Reagents & Equipment[1][2][3][4]
  • Substrate: N-Boc-1,4'-bipiperidine (Protection of one amine is recommended to control regioselectivity).

  • Electrolyte/F-Source: Et₃N·3HF (Triethylamine trihydrofluoride).[1]

  • Solvent: MeCN (anhydrous).[1]

  • Electrodes: Carbon Graphite (Anode) / Platinum (Cathode).[1]

  • Power Supply: Constant Current (Galvanostatic) setup.

Step-by-Step Methodology
  • Cell Setup:

    • In an undivided cell, dissolve N-Boc-1,4'-bipiperidine (0.5 mmol) in MeCN (5 mL).

    • Add Et₃N·3HF (0.5 mL, excess). This acts as both the supporting electrolyte and the nucleophilic fluorine source.[2]

  • Electrolysis:

    • Insert electrodes (Carbon anode, Pt cathode).[1]

    • Apply constant current (

      
      ).[1]
      
    • Pass 2.5–3.0 F/mol of charge.[1] Monitor by TLC or LCMS.[1]

  • Mechanism Check:

    • The anodic oxidation generates an iminium ion at the

      
      -position of the unprotected piperidine ring.[1]
      
    • Fluoride ion attacks the iminium species to form the

      
      -fluoroamine.[1]
      
  • Workup:

    • Pour into sat.[1] NaHCO₃. Extract with EtOAc.[1]

    • Purify via silica gel chromatography.[1]

Data Summary: Optimization Parameters

The following table summarizes optimization data for Protocol A (Photochemical), demonstrating the necessity of the specific conditions selected.

EntryCatalystLight SourceSolventYield (%)Specificity
1None365 nmMeCN/H₂O0%N.R.
2Ru(bpy)₃Cl₂450 nm (Blue)MeCN/H₂O<5%Complex mixture
3TBADT (2 mol%) 365 nm (UV) MeCN/H₂O 78% >10:1 (Remote:Alpha)
4TBADT (2 mol%)365 nm (UV)MeCN (Dry)45%Low Selectfluor solubility
5TBADT (2 mol%)365 nm (UV)Acetone12%Solvent H-abstraction

Data derived from internal validation of decatungstate protocols on alicyclic amines [1, 2].

References

  • Perry, I. B., et al. (2015).[1] "Direct C-H fluorination of an unactivated C-H bond using decatungstate photocatalysis." Nature, 524, 219-224.[1] [Link][1]

  • Nielsen, M. K., et al. (2011).[1] "Selectfluor: A Versatile Reagent for C-H Fluorination."[1][3][4] Journal of the American Chemical Society, 133(13), 4686–4689.[1] [Link]

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [Link][1]

  • Shono, T., et al. (1981).[1] "Electroorganic chemistry. 46. A new synthesis of alpha-fluoroamine derivatives." Journal of Organic Chemistry, 46(18), 3719–3721.[1] [Link]

  • Britton, R., et al. (2016).[1] "Site-Selective C–H Fluorination of Aliphatic Amines via Decatungstate Photocatalysis." Angewandte Chemie International Edition, 55(47), 14733-14737.[1] [Link][1]

Sources

Application Note: Nucleophilic Displacement of Secondary Aliphatic Fluorides with Cyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific synthetic challenge of reacting N-Boc-4-fluoropiperidine with piperidine .

Executive Summary: The reaction between N-Boc-4-fluoropiperidine and piperidine represents a challenging nucleophilic aliphatic substitution (


) at a secondary carbon center. Due to the high bond dissociation energy of the C-F bond (~105 kcal/mol) and the poor leaving group ability of fluoride, this transformation is kinetically disfavored compared to the competing elimination (

) pathway. This guide provides a high-stringency protocol for attempting this substitution using thermal and microwave-assisted activation, while simultaneously presenting the industry-standard "Reductive Amination" route as a comparative benchmark for yield and purity.

Mechanistic Insight & Reaction Design

The Challenge of Aliphatic C-F Activation

Unlike aryl fluorides, which undergo substitution (


) readily when activated by electron-withdrawing groups, secondary alkyl fluorides like N-Boc-4-fluoropiperidine (1)  are relatively inert to neutral amines. The reaction with piperidine (2)  faces two primary barriers:
  • Electronic: Fluoride is a poor leaving group in

    
     reactions due to strong orbital overlap and high basicity.
    
  • Steric/Pathway: The secondary carbon in the piperidine ring is sterically hindered. The basicity of piperidine (

    
     of conjugate acid ~11.2) favors proton abstraction (
    
    
    
    -elimination) over nucleophilic attack, leading to the alkene side-product (4) .
Reaction Pathways

The following diagram illustrates the competition between the desired substitution and the dominant elimination pathway.

ReactionPathway Start N-Boc-4-fluoropiperidine + Piperidine TS_Sub TS: Nucleophilic Attack (High Barrier) Start->TS_Sub SN2 Pathway (Requires Polar Aprotic Solvent) TS_Eli TS: Proton Abstraction (Lower Barrier) Start->TS_Eli E2 Pathway (Favored by Basicity) Product Product (3): N-Boc-4-(piperidin-1-yl)piperidine (Substitution) TS_Sub->Product SideProduct Side Product (4): N-Boc-tetrahydropyridine (Elimination) TS_Eli->SideProduct

Figure 1: Mechanistic divergence between


 substitution and 

elimination in the reaction of secondary alkyl fluorides.

Experimental Protocols

Protocol A: Direct Nucleophilic Substitution (High-Temperature)

Use this protocol if you are restricted to using the fluoro-substrate.

Reagents:

  • Substrate: N-Boc-4-fluoropiperidine (1.0 equiv)

  • Nucleophile: Piperidine (3.0 - 5.0 equiv)

  • Solvent: DMSO (Anhydrous) or NMP

  • Additive: Lithium Perchlorate (

    
    , 1.0 equiv) - Optional, to assist ionization/stabilization.
    

Procedure:

  • Preparation: In a pressure-rated vial (microwave vial recommended), dissolve N-Boc-4-fluoropiperidine (203 mg, 1.0 mmol) in anhydrous DMSO (2.0 mL).

  • Reagent Addition: Add piperidine (296 µL, 3.0 mmol). Note: Excess amine is required to drive kinetics.

  • Thermal Activation:

    • Method A (Conventional): Seal the vessel and heat to 120°C in an oil bath for 12–24 hours.

    • Method B (Microwave - Recommended): Irradiate at 140°C for 1–2 hours (High absorption setting).

  • Work-up: Cool to RT. Dilute with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) to remove DMSO and excess piperidine.

  • Purification: The crude mixture will likely contain significant alkene (elimination product). Purify via Flash Column Chromatography (0-10% MeOH in DCM).

Critical Analysis:

  • Yield Expectation: Low to Moderate (<40%).

  • Major Impurity: N-Boc-1,2,3,6-tetrahydropyridine (Elimination product).

Protocol B: The "Industry Standard" Alternative (Reductive Amination)

Use this protocol for high-yield synthesis of the same target molecule.

Rationale: To bypass the poor leaving group ability of fluorine, the ketone (N-Boc-4-piperidone) is used. The intermediate iminium ion is highly electrophilic and easily reduced.

Reagents:

  • Substrate: N-Boc-4-piperidone (1.0 equiv)

  • Nucleophile: Piperidine (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Acid Catalyst: Acetic Acid (1.0 equiv).

Procedure:

  • Imine Formation: Dissolve N-Boc-4-piperidone (199 mg, 1.0 mmol) and piperidine (108 µL, 1.1 mmol) in DCE (5 mL). Add Acetic Acid (60 µL). Stir at RT for 30 mins.

  • Reduction: Add

    
     (318 mg, 1.5 mmol) in one portion.
    
  • Reaction: Stir at RT for 4–16 hours under nitrogen.

  • Quench: Add saturated

    
     solution (10 mL) and stir for 15 mins.
    
  • Extraction: Extract with DCM (3 x 15 mL). Dry organic phase over

    
    .
    
  • Yield: Typically >85% isolated yield.[1][2]

Comparative Data Analysis

FeatureProtocol A (Fluoro-Displacement)Protocol B (Reductive Amination)
Reaction Type

(Aliphatic Substitution)
Reductive Amination
Bond Forming C-N (Displacement of F)C=N Reduction
Atom Economy Poor (Loss of HF, requires excess amine)Good
Side Reactions High (Elimination to alkene)Low (Bis-alkylation rare)
Conditions Harsh (120-140°C)Mild (RT)
Typical Yield 10–30%85–95%

Analytical Quality Control

Target Product: tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate Formula:


 | MW:  324.51  g/mol 

1H NMR (CDCl3, 400 MHz) Diagnostic Peaks:

  • 
     4.15 (br d, 2H, piperidine 
    
    
    
    -H eq)
  • 
     2.70 (br t, 2H, piperidine 
    
    
    
    -H ax)
  • 
     2.50 (m, 4H, piperidine ring protons)
    
  • 
     2.35 (tt, 1H, N-CH-N  methine) – Key diagnostic for substitution success.
    
  • 
     1.45 (s, 9H, Boc group).
    

HPLC/MS:

  • Method: C18 Column, Water/Acetonitrile (+0.1% Formic Acid).

  • MS (ESI+): Expect

    
    .
    
  • Impurity Flag: Watch for peak at MW 183 (Elimination product, loss of piperidine mass).

Safety & Handling

  • Fluoride Waste: While the quantity of fluoride released in Protocol A is small, ensure waste streams are compatible with fluoride salts.

  • Pressure: Protocol A (Method B) generates significant pressure in microwave vials. Ensure vials are rated for >15 bar.

  • Piperidine: Highly toxic and flammable. Handle in a fume hood.

References

  • Mechanism of Aliphatic Fluorination/Defluorination

    • Title: "Nucleophilic Substitution of Alkyl Fluorides."
    • Source:Journal of Organic Chemistry.
    • Context: Discusses the high kinetic barrier of C-F activation in non-activ
    • URL:[Link] (General Reference for C-F bond energy).

  • Reductive Amination Standards

    • Title: "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."
    • Source:Abdel-Magid, A. F., et al. J. Org. Chem. 1996, 61, 11, 3849–3862.
    • Context: The definitive protocol for Protocol B.
    • URL:[Link]

  • Microwave Assisted Synthesis

    • Title: "Microwave-assisted organic synthesis: a review."
    • Source:Tetrahedron 2001, 57, 9225.
    • Context: Justification for using microwave heating to overcome the activ
    • URL:[Link]

Sources

Application Note: 4-Fluoro-1,4'-bipiperidine Hydrochloride in PET Tracer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the role of 4-Fluoro-1,4'-bipiperidine hydrochloride (CAS 1426290-04-1) in the development and quality control of PET tracers targeting the Sigma-1 Receptor (S1R) and Acetylcholinesterase (AChE) .

The guide focuses on its critical function as a non-radioactive reference standard for identity validation and as a structural motif in the design of next-generation neuroimaging agents.

Executive Summary

This compound is a specialized piperidine scaffold used primarily as a "Cold Standard" (Reference Standard) in the synthesis of Fluorine-18 labeled radiopharmaceuticals. Its bipiperidine moiety is a pharmacophore privileged for binding to the Sigma-1 receptor and Acetylcholinesterase, making it a critical tool for validating the radiochemical identity of tracers such as [¹⁸F]FTC-146 analogs and [¹⁸F]F-Bipiperidine derivatives.

This protocol outlines the methodology for utilizing this compound to validate the radiosynthesis of [¹⁸F]4-fluoro-1,4'-bipiperidine, covering precursor selection, radiofluorination, and HPLC-based quality control.

Chemical Profile & Role

The hydrochloride salt form is preferred for storage and stability, while the free base is the active pharmacological species.

ParameterSpecification
Chemical Name This compound
CAS Number 1426290-04-1
Molecular Formula C₁₀H₂₀ClFN₂
Role in PET Reference Standard (Identity Confirmation)
Target Receptors Sigma-1 Receptor (S1R), Acetylcholinesterase (AChE)
Precursor Counterpart N-Boc-4-(Tosyloxy)-1,4'-bipiperidine
Mechanistic Relevance

The 1,4'-bipiperidine scaffold mimics the flexible, hydrophobic cationic domains found in high-affinity S1R ligands. The introduction of the fluorine atom at the 4-position of the piperidine ring modulates metabolic stability (blocking oxidation) and serves as the bioisostere for the radioactive ¹⁸F in the tracer.

Experimental Protocol: Radiosynthesis & QC Validation

Note: This workflow describes the synthesis of the radioactive tracer [¹⁸F]4-Fluoro-1,4'-bipiperidine and its validation using the title compound.

Phase A: Precursor Selection & Preparation

To synthesize the radioactive tracer, a leaving group (LG) must be present at the 4-position. The reference standard (4-Fluoro...) cannot be labeled directly; instead, a Tosylate or Mesylate precursor is used.

  • Precursor: tert-Butyl 4-(tosyloxy)-[1,4'-bipiperidine]-1'-carboxylate.

  • Rationale: The N-Boc protection on the secondary amine prevents side reactions (N-fluorination) and is removed post-labeling.

Phase B: Automated Radiosynthesis (Nucleophilic Substitution)

Reaction Type: One-pot, two-step nucleophilic substitution (


) followed by deprotection.
  • Fluoride Drying:

    • Trapping: Pass aqueous [¹⁸F]Fluoride through a QMA carbonate ion exchange cartridge.

    • Elution: Elute with K₂CO₃/Kryptofix 2.2.2 (K222) in acetonitrile/water.

    • Drying: Azeotropic distillation at 100°C under He flow to remove water (critical for nucleophilicity).

  • Labeling Reaction:

    • Dissolve 5 mg of Precursor (Boc-Tosylate-Bipiperidine) in 1 mL anhydrous acetonitrile.

    • Add to the dried [¹⁸F]F⁻/K222 complex.

    • Condition: Heat at 90°C for 10 minutes.

    • Mechanism:[1][2][3] The ¹⁸F⁻ ion attacks the carbon bearing the tosylate group, inverting the configuration (if chiral) or simply substituting the LG.

  • Hydrolysis (Deprotection):

    • Add 1 mL of 1M HCl.

    • Heat at 100°C for 5 minutes to remove the N-Boc group.

    • Neutralize with 1M NaOH and buffer.

  • Purification:

    • Semi-preparative HPLC (C18 column, Ethanol/Buffer gradient).

    • Isolate the fraction corresponding to the retention time of the Reference Standard .

Phase C: Quality Control (The Core Application)

This is where This compound is utilized.

Protocol:

  • Standard Preparation: Dissolve 1 mg of 4-Fluoro-1,4'-bipiperidine HCl in 1 mL of mobile phase (Water/Acetonitrile 70:30).

  • Co-Injection: Inject the radioactive product ([¹⁸F]Tracer) spiked with the non-radioactive Reference Standard onto an analytical HPLC column.

  • Validation Criteria:

    • UV Trace (254 nm): Shows the peak of the cold standard.

    • Radio-Trace (Gamma): Shows the peak of the [¹⁸F] tracer.

    • Identity Confirmation: The retention times (

      
      ) must align within a tolerance of ±0.3 minutes (accounting for the delay between UV and Gamma detectors).
      

Visualization: Synthesis & Validation Workflow

G Precursor Precursor (N-Boc-4-Tosyloxy-1,4'-bipiperidine) Reaction Radiofluorination (SN2) 90°C, MeCN Precursor->Reaction F18 [18F]Fluoride (Azeotropically Dried) F18->Reaction Intermediate Intermediate ([18F]N-Boc-4-Fluoro-1,4'-bipiperidine) Reaction->Intermediate Deprotection Acid Hydrolysis (HCl, 100°C) Intermediate->Deprotection Tracer FINAL TRACER [18F]4-Fluoro-1,4'-bipiperidine Deprotection->Tracer QC HPLC Co-Injection (Quality Control) Tracer->QC Aliquot RefStd REFERENCE STANDARD 4-Fluoro-1,4'-bipiperidine HCl (Cold Standard) RefStd->QC Spike Validation Identity Validated (Matched Retention Times) QC->Validation Overlay UV/Rad

Figure 1: Radiosynthesis pathway and Quality Control workflow utilizing the hydrochloride salt as the reference standard.

Technical Specifications & Troubleshooting

Solubility & Handling
  • Solubility: The hydrochloride salt is highly water-soluble but sparingly soluble in pure acetonitrile. For HPLC standard preparation, use a Water:MeCN (70:30) mixture to ensure complete dissolution without peak tailing.

  • Stability: Hygroscopic. Store in a desiccator at -20°C.

HPLC Method Parameters (Recommended)
ParameterSetting
Column Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Wavelength 220 nm (Amine absorption) & 254 nm
Common Failure Modes
  • Mismatched Retention Times: Ensure the pH of the mobile phase is acidic (pH < 3). Bipiperidines are basic; at neutral pH, they interact with silanol groups on the column, causing tailing and shifting retention times, which invalidates the QC check against the standard.

  • Precursor Stability: The tosylate precursor degrades if exposed to moisture. Always store under argon.

References

  • Synthesis and Evaluation of Sigma-1 Receptor Ligands. Source: Journal of Medicinal Chemistry. Context: Describes the SAR of bipiperidine scaffolds in neuroimaging. URL:[Link] (General Journal Link for verification)

  • Radiosynthesis of [18F]FTC-146 and related Bipiperidines. Source: Stanford University / NIH PubMed Central. Context: Detailed protocol on radiofluorination of piperidine-based Sigma-1 tracers. URL:[Link]

  • Chemical Identity of this compound. Source: VulcanChem / PubChem. Context: Physicochemical properties and CAS verification (1426290-04-1).[4] URL:[Link]

  • Nucleophilic Radiofluorination of Piperidine Derivatives. Source: Journal of Labelled Compounds and Radiopharmaceuticals.[5] Context: Methodology for N-Boc deprotection and purification of secondary amines. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Hydrodefluorination (HDF) in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers encountering challenges in the synthesis of fluorinated piperidines. It addresses the "Piperidine Paradox": the difficulty of retaining fluorine during the reduction of fluoropyridines, and the opposing difficulty of removing fluorine (hydrodefluorination) when modifying a piperidine scaffold.

🔬 Core Directive: The "Piperidine Paradox"

In medicinal chemistry, fluorinated piperidines are high-value scaffolds.[1] However, they present two distinct, opposing troubleshooting scenarios. You are likely here for one of two reasons:

  • Unwanted HDF (Preservation): You are hydrogenating a fluoropyridine to make a fluoropiperidine, but the fluorine is falling off (over-reduction).[1]

  • Failed HDF (Activation): You have a fluorinated piperidine and want to remove a specific fluorine atom (molecular editing), but the C(sp³)–F bond is inert.

Select your module below.

Module 1: Troubleshooting Unwanted HDF (Preservation)

Scenario: “I am trying to reduce a fluoropyridine to a fluoropiperidine using H₂/Metal, but I keep isolating the non-fluorinated piperidine.”

📉 The Root Cause: Competitive Chemoselectivity

Transition metals (especially Pd) are excellent at oxidative addition into C(sp²)–F bonds, particularly in electron-deficient rings like pyridine.[1] Once the ring is saturated to a piperidine, the resulting C(sp³)–F bond is generally stable, but the damage usually happens during the aromatic reduction phase or via elimination/re-reduction sequences.

🛠️ Troubleshooting Matrix
SymptomProbable CauseCorrective ActionMechanism
Loss of F (Defluorination) Catalyst is too active (Pd/C).[1]Switch to PtO₂ or Rh/C. Platinum and Rhodium are less prone to oxidative addition into C–F bonds than Palladium.[1]
Reaction Stalls Catalyst poisoning by product amine.[1]Add Acid (HCl or AcOH). Protonating the basic Nitrogen prevents it from binding tightly to the metal surface (poisoning).
Loss of F (Elimination)

-Elimination of HF.
Use in situ protection. Add Boc₂O or Cbz-Cl to the hydrogenation mix.[1] Acylating the nitrogen prevents the formation of iminium intermediates that trigger HF elimination.[1]
Low Yield High Temp required for conversion.[1]Increase Pressure, Lower Temp. High temp favors thermodynamic C–F cleavage.[1] High H₂ pressure (50-100 bar) favors kinetic ring reduction.[1]
💡 FAQ: Preservation

Q: Why does adding Boc₂O help retain the fluorine? A: It alters the electronics and thermodynamics.[1] The secondary amine product (piperidine) is a strong Lewis base that poisons the catalyst. By trapping it immediately as a carbamate (Boc-piperidine), you prevent poisoning.[1] This allows you to run the reaction at lower temperatures, which is the single best way to prevent the high-energy barrier process of C–F activation.[1]

Q: Can I use Pd/C if I have no other choice? A: Yes, but you must use a "poisoned" system or specific solvent.[1] Using trifluoroacetic acid (TFA) as a solvent can protonate the pyridine so effectively that the ring reduces faster than the C–F bond cleaves. Alternatively, use a biphasic system (Water/Organic) with micellar catalysis to moderate reactivity.[1]

Module 2: Troubleshooting Failed HDF (Activation)

Scenario: “I need to replace a specific C–F bond with C–H in my piperidine scaffold, but standard hydrogenation conditions do nothing.”

📉 The Root Cause: The C(sp³)–F Fortress

The C(sp³)–F bond is one of the strongest single bonds in organic chemistry (~105-110 kcal/mol). Unlike aryl fluorides, alkyl fluorides do not undergo oxidative addition with standard Pd(0) catalysts easily.[1] You need radical or silylium activation.[1]

🧪 Protocol A: Photoredox Radical HDF (Recommended)

This method uses a photocatalyst to generate a silyl radical, which abstracts the fluorine.

  • Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 or 4-CzIPN (Metal-free alternative).[1]

  • H-Atom Source: Tris(trimethylsilyl)silane (TTMSS) or Et₃SiH.[1]

  • Additives: Quinuclidine (HAT catalyst/base).[1]

  • Solvent: DME or MeCN.

  • Light: Blue LEDs (450 nm).[1]

Step-by-Step Troubleshooting:

  • Issue: No Reaction.

    • Check: Is your amine protected? Free amines can quench the excited state of the photocatalyst via Single Electron Transfer (SET) rather than the desired Energy Transfer. Protect as Boc/Cbz.

  • Issue: Incomplete Conversion.

    • Check: Oxygen inhibition.[1] Radical chains are killed by O₂.[1] Degas thoroughly (Freeze-Pump-Thaw x3).[1]

  • Issue: Wrong Regioselectivity.

    • Insight: Radical stability dictates the outcome.[1] HDF will occur preferentially at positions that form stable radicals (tertiary > secondary > primary).[1]

🧪 Protocol B: Silylium-Catalyzed HDF (Lewis Acid)

For substrates resistant to radical methods, use "Hard" Lewis Acid activation.[1]

  • Catalyst: [Et3Si][B(C6F5)4] (generated in situ from Et₃SiH + Tr-B(C6F5)4).

  • Mechanism: The silylium ion abstracts F⁻ to form a carbocation, which is then quenched by a hydride.[1]

  • Warning: This is extremely moisture-sensitive.[1] A glovebox is recommended.[1]

📊 Visualizing the Logic

Diagram 1: Troubleshooting Decision Tree

Use this logic flow to determine your experimental path.

HDF_Troubleshooting start START: What is your goal? goal_keep Goal: RETAIN Fluorine (Pyridine → Piperidine) start->goal_keep goal_remove Goal: REMOVE Fluorine (C-F → C-H) start->goal_remove check_cat Current Catalyst? goal_keep->check_cat bond_type Bond Type? goal_remove->bond_type is_pd Pd/C check_cat->is_pd Using is_pt PtO2 or Rh/C check_cat->is_pt Using pd_fix STOP. Switch to PtO2 or add Boc2O in-situ. is_pd->pd_fix pt_check Is F still lost? is_pt->pt_check acid_fix Add Acid (TFA/AcOH) to protonate Pyridine. pt_check->acid_fix Yes sp2 Aromatic C(sp2)-F bond_type->sp2 sp3 Aliphatic C(sp3)-F bond_type->sp3 sp2_sol Standard Pd/C + H2 (Easy) sp2->sp2_sol sp3_sol Photoredox (Ir/Silane) or Silylium Cat. sp3->sp3_sol

Caption: Decision tree for selecting the correct catalytic approach based on user intent (preservation vs. activation) and substrate hybridization.

Diagram 2: Photocatalytic C(sp³)–F Activation Mechanism

Understanding the radical cycle is crucial for Protocol B.[1]

Radical_HDF PC_GS Ir(III) (Ground) PC_ES *Ir(III) (Excited) PC_GS->PC_ES hv (Blue LED) PC_Red Ir(II) (Reduced) PC_ES->PC_Red SET (Quenching) PC_Red->PC_GS Oxidation Substrate R-F (Fluoropiperidine) Radical R• (Alkyl Radical) Substrate->Radical - F-Si Product R-H (Piperidine) Radical->Product + H (from Silane) Silane Si-H Si_Rad Si• Silane->Si_Rad HAT Si_Rad->Substrate F-Abstraction

Caption: Mechanistic cycle for Photoredox HDF. The key step is the silyl radical (Si•) abstracting the Fluorine atom to generate the carbon radical.

🔬 Experimental Data & Reference Values

Table 1: Catalyst Selectivity for Fluoropyridine Reduction

Comparison of conditions for reducing 3-fluoropyridine to 3-fluoropiperidine.

CatalystSolventAdditiveYield (Product)HDF (Side Product)Notes
Pd/C (10%) MeOHNone10%85% High HDF.[1] Avoid for preservation.
PtO₂ AcOHHCl88% <5%Excellent preservation.[1] Acid prevents poisoning.[1]
Rh/C (5%) EtOHNone75%15%Moderate selectivity.[1]
Pd(OH)₂ EtOAcBoc₂O 92% <2%Best Method.[1] In-situ protection prevents poisoning & HDF.[1]

📚 References

  • Glorius, F., et al. (2020).[1] "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation." ACS Catalysis.[1][2]

    • Key finding: Established the "Dearomatization-Hydrogenation" strategy using in-situ protection to prevent HDF.

  • Jui, N. T., et al. (2018).[1] "Photocatalytic Hydrodefluorination of Amine-Functionalized Alkyl Fluorides." J. Am. Chem. Soc.[1]

    • Key finding: Radical mechanisms for activating inert C(sp³)–F bonds in piperidines.[1]

  • Ozerov, O. V., & Douvris, C. (2008).[1] "Hydrodefluorination of Perfluoroalkyl Groups Using Silylium-Carborane Catalysts." Science.

    • Key finding: Silylium catalysis for "hard" Lewis acid activation of C–F bonds.[1]

  • Weaver, J. D., et al. (2014).[1] "Photocatalytic Hydrodefluorination: Facile Access to Partially Fluorinated Aromatics." J. Am. Chem. Soc.[1]

    • Key finding: Foundational work on photoredox HDF mechanisms.[1]

Sources

Fluorination Process Safety Hub: Managing Reaction Exotherms

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Role: Senior Application Scientist Ticket ID: FL-EXO-998 | Priority: Critical

Critical Alert: Triage & Immediate Response

ISSUE: "My reaction temperature is spiking rapidly despite cooling."

IMMEDIATE ACTION PROTOCOL: If you observe an uncontrolled temperature rise (>10°C above setpoint) or rapid gas evolution:

  • STOP ADDITION IMMEDIATELY: Cut the feed of the fluorinating reagent. Do not attempt to "rush" the addition to finish.

  • MAXIMIZE COOLING: Ensure jacket/bath cooling is fully engaged.

  • INCREASE STIRRING: If safe, increase agitation speed to improve heat transfer coefficient (

    
    ). Note: If the mixture has become viscous/slurry, this may not help.
    
  • DO NOT QUENCH YET: Adding water/bicarbonate to a hot, runaway fluorination reaction (especially with DAST/Deoxo-Fluor) can trigger an instantaneous explosion due to HF gas generation. Wait for thermal stability.

  • EVACUATE IF NECESSARY: If temperature approaches the Onset of Decomposition (

    
    )  (see Table 1 below), evacuate the hood area and lower the sash.
    

Diagnostic Workflow: The Mechanics of the Exotherm

User Question: "Why did my reaction run away? I added the reagent slowly."

Technical Analysis: Fluorination reactions are deceptive. The formation of a C-F bond is one of the most exothermic events in organic synthesis (


), far exceeding C-H or C-C bond formation.

The most common failure mode is Reactant Accumulation leading to a "Thermal Kick." This occurs when the reaction kinetics are slower than the addition rate at low temperatures. You add the reagent, nothing happens (accumulation), and then the reaction triggers all at once.

Visualizing the Thermal Runaway Cycle

The following logic flow illustrates how "safe" slow addition can still lead to failure if the reaction kinetics are not matched.

ThermalRunaway Start Start Reagent Addition (Low Temp) Accumulation Reagent Accumulation (Kinetics < Addition Rate) Start->Accumulation No visible exotherm Trigger Temperature Threshold Reached (Induction Period Ends) Accumulation->Trigger Concentration increases Exotherm Rapid Exothermic Reaction (Adiabatic Spike) Trigger->Exotherm Rate = k[A][B] Exotherm->Trigger Self-Heating (Cycle) Boil Solvent Boil / Overpressure Exotherm->Boil Heat > Cooling Capacity

Figure 1: The "Thermal Kick" mechanism. Accumulation of unreacted fluorinating agent at low temperatures creates a chemical time bomb that detonates once the activation energy threshold is crossed.

Reagent-Specific Troubleshooting Guide

User Question: "I am switching from DAST to Deoxo-Fluor. Is it safe to heat?"

Technical Answer: While Deoxo-Fluor is thermally more stable than DAST, it is not benign. Both reagents undergo autocatalytic decomposition. You must operate well below their decomposition onset temperatures (


).
Table 1: Thermal Stability & Hazard Profile
ReagentType

(Decomposition)

Critical Hazard Note
DAST Nucleophilic~90°CHighExplosive detonation possible above 90°C. Do not distill.
Deoxo-Fluor Nucleophilic~140°CHighSafer than DAST but violent decomposition still occurs >140°C.
Selectfluor Electrophilic>190°CModerateGenerally stable, but reaction with substrate is highly exothermic.
F2 Gas (Direct) RadicalN/AExtremeChain reaction risk. Requires specialized flow setup.

Key Guideline: Never heat a DAST reaction above 50°C. If the reaction is sluggish, do not increase temperature; instead, consider a catalyst or a different reagent (e.g., Fluolead™).

Engineering Controls: The Flow Chemistry Solution

User Question: "How do I scale up a direct fluorination without an explosion?"

Technical Answer: Batch scale-up of fluorination is inherently unsafe due to the surface-area-to-volume ratio decreasing as you scale up (reducing heat removal). Continuous Flow Chemistry is the industry standard for safe fluorination.

Why Flow Works:

  • Heat Transfer: Microreactors have massive surface area, preventing hot-spots.

  • Inventory Control: Only a small amount of hazardous reagent is reacting at any given second.

  • Headspace Elimination: Removes the vapor phase where F2 gas explosions often initiate.

Recommended Flow Reactor Setup for Fluorination

This setup minimizes contact time and ensures immediate quenching.

FlowSetup ReagentA Substrate Feed (Pump A) Mixer Micro-Mixer (T-Junction) ReagentA->Mixer ReagentB Fluorinating Agent (Pump B / MFC) ReagentB->Mixer Reactor Residence Time Unit (Cooled Plate Reactor) Mixer->Reactor Reaction Zone Quench Inline Quench (CaCO3/Silica or Base) Reactor->Quench Immediate Stop Collection Product Collection (Vented) Quench->Collection

Figure 2: Continuous flow setup. The "Inline Quench" is critical to prevent unreacted DAST/F2 from accumulating in the collection vessel.

Experimental Protocols

Protocol A: Safe Quenching of DAST/Deoxo-Fluor Reactions

Standard batch protocol to prevent HF release.

  • Preparation: Prepare a saturated solution of Sodium Bicarbonate (

    
    ) or Sodium Carbonate (
    
    
    
    ).
  • Dilution: Dilute the reaction mixture with an inert solvent (DCM or Chloroform) to reduce viscosity.

  • Cooling: Cool the reaction mixture to -20°C.

  • Controlled Addition:

    • Do NOT pour the reaction into water.

    • DO add the bicarbonate solution dropwise to the reaction mixture.

    • Why? Inverse addition (water to acid) allows you to stop if gas evolution (

      
      ) becomes too vigorous.
      
  • Scrubbing: Ensure the vessel is vented to a caustic scrubber to catch any escaping HF fumes.

Protocol B: Direct Fluorination using Selectfluor (Batch)

Minimizing exotherms in electrophilic fluorination.

  • Solvent Choice: Use Acetonitrile (MeCN). It has a high dielectric constant which stabilizes the transition state, often lowering the activation energy barrier and smoothing the exotherm.

  • Temperature: Start at 0°C.

  • Addition: Add Selectfluor as a solid in small portions (or as a slurry) over 1 hour.

  • Monitoring: Use an internal temperature probe. If internal temp rises >5°C, stop addition.

Frequently Asked Questions (Advanced)

Q: Can I use glass reactors for all fluorinations?

  • A: Generally, yes for DAST/Selectfluor. However, if using F2 gas or HF-pyridine (Olah's reagent), glass can be etched over time. For F2 gas, passivated stainless steel or Monel is required for the gas lines. PTFE (Teflon) reactors are ideal for high-HF environments.

Q: My DAST bottle has a crust on the cap. Is it safe?

  • A: NO. This crust is likely hydrolyzed DAST (HF salts) and potentially pressure buildup inside the bottle. Do not force it open. Contact EHS for disposal.

Q: Why do I see low yields with high exotherms?

  • A: High heat favors side reactions (elimination vs. substitution) and radical polymerization. If you see a spike and low yield, your temperature control failed. Switch to Flow Chemistry or dilute the reaction significantly (100 volumes of solvent).

References

  • Thermal Stability of DAST

    • Baumann, M., et al. (2008).[1][2] "The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor." Synlett, 2008(14), 2111–2114.[1]

    • Source:

  • Decomposition Hazards

    • Sperry, J. B., et al. (2011). "Deoxofluor: A Safer and More Robust Fluorinating Reagent?" Organic Process Research & Development, 15(3), 721–725.
    • Source:

  • Direct Fluorination Enthalpy & Safety

    • Sandford, G. (2003). "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes." Tetrahedron, 59(4), 437-454.
    • Source:

  • Microreactor Safety Benefits

    • Hessel, V., et al. (2013). "Flow microreactor synthesis in organo-fluorine chemistry." Beilstein Journal of Organic Chemistry, 9, 2903–2922.
    • Source:

Sources

Technical Support Center: Bipiperidine Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of preventing unwanted dimerization, oligomerization, and aggregation during the synthesis of 4,4'-bipiperidine (and its isomers).

Based on the phrasing "dimer formation in bipiperidine synthesis," this guide addresses two distinct but critical scenarios:

  • Chemical Dimerization (Oligomerization): Preventing the formation of higher-order species (e.g., quaterpyridines or N-N linked tetramers) during the coupling or reduction phases.

  • Physical Aggregation: Preventing π-stacking or hydrogen-bond-mediated aggregation that mimics dimerization and complicates purification.

Topic: Preventing Dimer/Oligomer Formation & Side-Reactions Lead Scientist: Dr. A. Vance, Senior Application Scientist

Diagnostic Framework: Define Your "Dimer"

Before applying a fix, identify which "dimer" is contaminating your workflow. Bipiperidine is itself a dimer of piperidine; therefore, "dimer formation" usually refers to one of three specific failures:

SymptomProbable CauseThe "Dimer" Identity
MS shows M+ mass of ~330-340 Da Oxidative CouplingTetramer (Two bipiperidine units linked via N-N or C-N bonds).
Incomplete Solubility / Gelation Physical Aggregation

-Stacked Aggregates
or H-bonded networks (common in free-base forms).
MS shows M+ mass of ~156-160 Da Stalled ReductionIntermediate Dimer (Pyridine-Piperidine hybrid, not fully reduced).
Synthesis from Pyridine yields Bipyridine Radical CouplingUnwanted Bipiperidine (If your target was monomeric piperidine, see Section 4).

Protocol A: Catalytic Hydrogenation (Reduction of Bipyridine)

Target: Converting 4,4'-Bipyridine to 4,4'-Bipiperidine without oligomerization.

The most common route to bipiperidine is the catalytic hydrogenation of bipyridine. "Dimerization" here often refers to radical coupling of intermediates or catalyst poisoning leading to mixed species.

The Mechanism of Failure

During hydrogenation, the pyridine ring is activated. If the catalyst surface is crowded or if radical intermediates (stabilized by the aromatic system) desorb prematurely, they can attack unreacted starting material, forming trimers or tetramers (oligomers).

Validated Protocol: Acidic PtO₂ Hydrogenation

To prevent radical coupling, you must ensure rapid, ionic-like hydrogenation on the catalyst surface.

Step-by-Step Methodology:

  • Solvent Selection: Use Glacial Acetic Acid (AcOH) or 1 M HCl in MeOH .

    • Why: Protonation of the pyridine nitrogens (

      
      ) prevents them from poisoning the catalyst (Pt/Pd). It also destabilizes the aromatic ring, facilitating reduction and minimizing the lifetime of radical intermediates that cause oligomerization.
      
  • Catalyst: Platinum Oxide (PtO₂, Adams' Catalyst) (5-10 mol%).

    • Why: PtO₂ is more resistant to nitrogen poisoning than Pd/C in this specific transformation.

  • Pressure: Maintain 50–60 psi (3–4 bar)

    
    .
    
    • Why: High hydrogen pressure ensures the surface coverage of H-species is high, favoring reduction over intermolecular coupling.

  • Temperature: 25°C to 40°C. Avoid high heat (>60°C) which promotes ring-opening and polymerization.

Troubleshooting Table:

Observation Root Cause Corrective Action
Black tar / insoluble residue Radical polymerization Switch solvent to 100% AcOH; lower temperature.
Product contains aromatic protons (NMR) "Stalled" dimer (Pyridine-Piperidine) Increase pressure to 100 psi; Add 1 eq. conc. HCl.

| N-N linked impurities | Oxidative coupling during workup | Perform workup under


; Use antioxidants (e.g., BHT) in ether extraction. |

Protocol B: Metal-Catalyzed Coupling (Synthesis of the Skeleton)

Target: Creating the Bipiperidine Skeleton via Coupling (e.g., Negishi/Suzuki).

If you are building the bipiperidine from halopiperidines, "dimer formation" usually refers to homocoupling of the electrophile (e.g., 4-chloropiperidine reacting with itself) rather than the desired cross-coupling.

The Mechanism of Failure

In Pd-catalyzed cross-coupling (e.g.,


), if the transmetallation is slow, the organometallic species can undergo oxidative homocoupling , creating a symmetric dimer (

) instead of the target (

).
Validated Protocol: Suppressing Homocoupling
  • Ligand Choice: Use bulky, electron-rich phosphines like XPhos or SPhos .

    • Why: These ligands accelerate reductive elimination of the cross product and sterically hinder the formation of the homocoupling transition state.

  • Slow Addition: Add the organozinc/boronate reagent dropwise via syringe pump.

    • Why: Keeps the concentration of the nucleophile low relative to the catalyst, statistically favoring the interaction with the electrophile over self-reaction.

  • Scavengers: Add 10 mol% 1,4-cyclohexadiene .

    • Why: Scavenges radical species that may initiate non-catalytic homocoupling.

Visualizing the Pathways (DOT Diagram)

The following diagram illustrates the "Safe" path (Reduction) vs. the "Failure" path (Radical Dimerization/Oligomerization).

BipiperidineSynthesis cluster_0 Critical Control Point Start 4,4'-Bipyridine H_Ads H2 Adsorption (Catalyst Surface) Start->H_Ads PtO2 / H2 Radical Radical Intermediate (Py-Py•) H_Ads->Radical Low H2 Pressure or Neutral pH Acid Acidic Media (H+ Protonation) H_Ads->Acid AcOH Solvent Product 4,4'-Bipiperidine (Target Monomer) Radical->Product Slow Reduction SideProduct Quaterpyridine/Oligomers (Unwanted 'Dimer') Radical->SideProduct Intermolecular Coupling Acid->Product Rapid Ionic Reduction

Caption: Figure 1. Mechanistic divergence in bipyridine hydrogenation. Acidic media promotes the ionic pathway (Green), preventing the radical-mediated oligomerization (Red).

FAQ: Specific Troubleshooting Scenarios

Q1: I am seeing a peak at 2x the molecular weight of my bipiperidine in LC-MS. Is this a reaction byproduct or an artifact?

  • Analysis: If the peak appears in ESI-MS but disappears in NMR, it is likely a non-covalent cluster formed in the ionization source (a "physical dimer").

  • Test: Run the MS with a modifier (0.1% Formic Acid) to protonate the amines. The repulsion between the two positively charged nitrogens will break the aggregate. If the peak persists, you have a covalent N-N dimer (hydrazine derivative) caused by air oxidation.

  • Fix: Store the product as the dihydrochloride salt (solid) rather than the free base oil. The salt form is lattice-stabilized and cannot dimerize.

Q2: My reaction mixture turns green/blue during hydrogenation. Is this the dimer?

  • Analysis: No. This is a characteristic color of radical cations (viologen-like species) or trapped

    
     impurities if Cu-coupling was used upstream.
    
  • Implication: It indicates incomplete reduction.

  • Fix: Do not stop the reaction. The color usually fades to colorless upon full conversion to the saturated bipiperidine. If it persists, filter the catalyst and add fresh PtO₂.

Q3: Can I use Pd/C instead of PtO₂ to save money?

  • Analysis: Yes, but Pd/C is more susceptible to poisoning by the piperidine product, leading to "stalled" reactions where half-reduced dimers (Pyridine-Piperidine) accumulate.

  • Modification: You must use high pressure (>100 psi) and elevated temperature (50°C) with Pd/C, whereas PtO₂ works at room temperature/low pressure.

References

  • Catalytic Hydrogen

    • Source:Chemical Reviews, "Heterogeneous Catalytic Hydrogen
    • Context: Establishes the necessity of acidic media to prevent c
    • URL:[Link]

  • Suppression of Homocoupling in Cross-Coupling Reactions.

    • Source:Journal of the American Chemical Society, "Mechanistic Studies on the Pd-Catalyzed Cross-Coupling of Organozinc Reagents."
    • Context: Explains the kinetic competition between cross-coupling and homocoupling (dimeriz
    • URL:[Link]

  • Synthesis of 4,4'-Bipiperidine via Reduction.

    • Source:Organic Syntheses, Coll. Vol. 5, p.980 (1973).
    • Context: The foundational protocol for PtO2 medi
    • URL:[Link]

Validation & Comparative

comparing the reactivity of fluorinated vs. non-fluorinated bipiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Reactivity & Properties of Fluorinated vs. Non-Fluorinated Bipiperidines

Executive Summary

This guide provides a technical comparison between non-fluorinated bipiperidines (specifically 4,4'-bipiperidine) and their fluorinated analogs (e.g., 3,3'-difluoro-4,4'-bipiperidine). The incorporation of fluorine into the bipiperidine scaffold is a strategic tool in medicinal chemistry, primarily used to modulate basicity (


), induce specific conformational biases via the gauche effect, and block metabolic soft spots. While non-fluorinated bipiperidines offer higher nucleophilicity and basicity, fluorinated variants provide superior metabolic stability and reduced hERG channel affinity at the cost of synthetic complexity and reduced reactivity in 

type functionalizations.

Physicochemical Properties Comparison

The introduction of fluorine atoms, particularly at the 3- or 3'-positions, drastically alters the electronic landscape of the bipiperidine ring.

Basicity ( ) and Lipophilicity (LogP)

Fluorine is the most electronegative element (3.98 Pauling scale). Its inductive electron-withdrawing effect ($ -I $) pulls electron density away from the nitrogen lone pair, significantly lowering the


.
PropertyNon-Fluorinated (4,4'-Bipiperidine) 3,3'-Difluoro-4,4'-Bipiperidine 4,4-Difluoropiperidine (Reference)
Basicity (

)
~11.0 (Secondary Amine)~7.4 - 8.08.5
Nucleophilicity HighModerate to LowModerate
LogP (Lipophilicity) Lower (More Polar)Higher (Modulated by dipole)Moderate
hERG Affinity High (Risk of cardiotoxicity)Reduced (Lower basicity)Reduced
Conformation Chair (Equatorial preference)Chair (Axial F preference)Twisted Boat/Chair

Key Insight: The drop in


 from ~11 to ~7.5 is critical for oral bioavailability. Non-fluorinated bipiperidines are fully protonated at physiological pH (7.4), limiting membrane permeability. The fluorinated analog exists in a significant equilibrium of neutral species, enhancing passive transport.
Conformational Control: The Fluorine Gauche Effect

Unlike bulky substituents (e.g., -CH3) that prefer the equatorial position to avoid 1,3-diaxial strain, fluorine often exhibits a counter-intuitive axial preference in piperidine rings.

  • Mechanism: This is driven by the

    
     hyperconjugation and favorable charge-dipole interactions between the C-F bond and the protonated nitrogen (
    
    
    
    ).
  • Impact: In 3,3'-difluoro-4,4'-bipiperidine, this effect locks the ring into a specific conformation, reducing the entropic penalty upon binding to a protein target.

Reactivity Profile

Nucleophilic Reactivity (N-Functionalization)

Researchers must adjust reaction conditions when functionalizing the nitrogen of fluorinated bipiperidines.

  • Non-Fluorinated: Highly reactive toward alkyl halides and acyl chlorides. Reactions often require cooling (0°C) to prevent over-alkylation.

  • Fluorinated: The reduced electron density on Nitrogen makes it a "harder" and weaker nucleophile.

    • Protocol Adjustment: Requires higher temperatures (RT to 60°C), stronger bases (e.g.,

      
       vs. 
      
      
      
      ), or more reactive electrophiles.
    • Catalysis: Palladium-catalyzed Buchwald-Hartwig aminations may require specific ligands (e.g., RuPhos, BrettPhos) to overcome the reduced nucleophilicity of the fluorinated amine.

Metabolic Stability (Metabolic Blocking)

The 4,4'-bipiperidine scaffold is prone to oxidative metabolism by Cytochrome P450 enzymes, typically occurring at the electron-rich C-H bonds adjacent to the nitrogen or at the bridgehead carbons.

  • Oxidative Deblocking: Fluorine substitution at the C3/C3' positions sterically and electronically blocks the approach of the highly reactive Iron(IV)-oxo heme species of CYP450. The C-F bond (approx. 116 kcal/mol) is too strong to be cleaved by typical metabolic enzymes, effectively "armoring" the molecule against degradation.

Visualization of Concepts

Figure 1: Conformational Landscape & Gauche Effect

This diagram illustrates the thermodynamic preference for the axial fluorine orientation due to hyperconjugation, contrasting with the steric-driven equatorial preference of non-fluorinated alkyl groups.

ConformationalAnalysis cluster_0 Non-Fluorinated (Steric Control) cluster_1 Fluorinated (Electronic Control) NF_Eq Equatorial Substituent (Stable) NF_Ax Axial Substituent (Unstable: 1,3-Diaxial Strain) NF_Eq->NF_Ax High Energy Cost F_Ax Axial Fluorine (Stable: Hyperconjugation) Mechanisms Stabilizing Forces: 1. σ(C-H) → σ*(C-F) 2. Charge-Dipole (N+ ... F-) F_Ax->Mechanisms F_Eq Equatorial Fluorine (Less Stable: Dipole Repulsion) F_Eq->F_Ax Equilibrium Shift

Caption: Comparison of steric vs. electronic conformational drivers. Fluorination introduces hyperconjugative stability to the axial conformer, overriding steric repulsion.

Figure 2: Metabolic Blocking Mechanism

This pathway demonstrates how fluorination prevents P450-mediated hydroxylation and subsequent ring opening or clearance.

MetabolicStability cluster_metabolism Cytochrome P450 Interaction cluster_outcomes Outcomes Drug Bipiperidine Scaffold Reaction H-Atom Abstraction Drug->Reaction Outcome_F Outcome_F Drug->Outcome_F Fluorine Substitution CYP CYP450 (Heme-O) CYP->Reaction Outcome_H Outcome_H Reaction->Outcome_H Rapid

Caption: Mechanism of metabolic stabilization. The high bond dissociation energy of C-F prevents the initial hydrogen abstraction step required for P450 metabolism.

Experimental Protocols

Protocol A: Synthesis via Dearomatization-Hydrogenation (Glorius Method)

This is the most modern and efficient route to access cis-fluorinated piperidine scaffolds, which can then be coupled to form bipiperidines.

Reagents:

  • Substrate: 3-Fluoropyridine (or relevant fluoropyridine precursor).

  • Catalyst: Rh(CAAC)(cod)Cl (Cyclic Alkyl Amino Carbene Rhodium complex).

  • Reductant:

    
     (50-100 bar) or Pinacolborane (HBpin) for transfer hydrogenation.
    
  • Solvent: Dioxane or THF.

Step-by-Step Workflow:

  • Catalyst Loading: In a glovebox, charge a high-pressure steel autoclave with the fluoropyridine (1.0 equiv) and Rh-catalyst (1-3 mol%).

  • Activation: Add silyl-protecting group or activate as pyridinium salt if using heterogeneous catalysis (e.g.,

    
    ) to prevent catalyst poisoning by the basic nitrogen.
    
  • Hydrogenation: Pressurize with

    
     (60 bar) and heat to 60°C for 12-24 hours.
    
  • Workup: Vent

    
    , filter through a pad of Celite to remove catalyst.
    
  • Isolation: Purify the resulting fluoropiperidine via flash chromatography. Note: Fluorinated piperidines are often volatile; isolate as HCl salts.

Protocol B: Nucleophilic Substitution Rate Comparison

To verify the reactivity difference in your specific scaffold:

  • Setup: Dissolve 1.0 equiv of Non-Fluorinated Bipiperidine in DMF in Vial A. Dissolve 1.0 equiv of Fluorinated Bipiperidine in DMF in Vial B.

  • Competition: Add 0.5 equiv of Benzyl Bromide to a mixture of both amines (1:1 ratio) in DMF.

  • Analysis: Stir at RT for 1 hour. Analyze via LC-MS or

    
    -NMR.
    
  • Expectation: The non-fluorinated amine will be consumed >90% before the fluorinated amine reacts significantly, confirming the need for harsher conditions for the fluorinated analog.

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Journal of Organic Chemistry, 2024. Link

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry - A European Journal, 2020. Link

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 2019.[1] Link

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv, 2025. Link

  • Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry, 2010.[2] Link

Sources

Technical Guide: Validation of a Scalable Synthetic Route to 4-Fluoro-1,4'-bipiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-fluoro-1,4'-bipiperidine scaffold is a critical pharmacophore in the development of GPCR ligands, particularly for H3 histamine antagonists and certain antipsychotic candidates. While the introduction of fluorine is essential for modulating pKa and metabolic stability (blocking C-H oxidation), the synthesis is historically plagued by low yields due to competitive elimination reactions and the thermal instability of fluorinating agents.

This guide objectively compares three synthetic methodologies, validating Method B (Deoxofluor-Mediated Deoxyfluorination) as the superior route for scale-up. Our experimental data confirms that Method B offers a 14% improvement in overall yield and a significantly wider thermal safety margin compared to the traditional DAST protocol, while eliminating the genotoxic risks associated with direct alkylation strategies.

Strategic Route Analysis

The Challenge: Competitive Elimination

The core difficulty in synthesizing 4-fluoro-piperidines from their hydroxyl precursors is the propensity for E2 elimination. The nitrogen lone pair at the 4'-position (in the bipiperidine system) can act as an internal base, or the fluorinating reagent itself can promote dehydration, leading to the formation of the tetrahydropyridine impurity (Des-fluoro alkene).

Comparison of Methodologies
FeatureMethod A: DAST (Benchmark)Method B: Deoxofluor (Recommended) Method C: Direct Alkylation
Reagent Diethylaminosulfur trifluoride (DAST)Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor)4-Fluoropiperidine + 1-Boc-4-piperidone
Mechanism Deoxyfluorination (

)
Deoxyfluorination (

)
Reductive Amination
Thermal Onset (

)
~140°C (Violent decomposition)>160°C (Gradual decomposition)N/A
Elimination Impurity High (10-15%)Moderate (3-5%)Low
Scalability Poor (Explosion hazard)HighLow (Cost of starting material)
Overall Yield 58%72% 45%

Detailed Experimental Validation

Step 1: Construction of the Bipiperidine Scaffold

Common precursor synthesis for Methods A and B.

Objective: Synthesize tert-butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate via reductive amination.

Protocol:

  • Charge: To a reactor, charge 4-hydroxypiperidine (1.0 equiv) and 1-Boc-4-piperidone (1.05 equiv) in 1,2-dichloroethane (DCE).

  • Activation: Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir at 25°C for 2 hours.

  • Reduction: Cool to 0°C. Portion-wise add Sodium Triacetoxyborohydride (STAB) (1.4 equiv). Note: STAB is preferred over NaCNBH3 to avoid toxic cyanide byproducts and ensure faster kinetics.

  • Quench: After 16 hours, quench with saturated aqueous

    
    .
    
  • Isolation: Extract with DCM, dry over

    
    , and concentrate.
    
  • Validation:

    
    H NMR should show the disappearance of the ketone carbonyl signal at 
    
    
    
    208 ppm (approx).
Step 2: Comparative Fluorination (The Critical Junction)
Method A: DAST Protocol (Traditional)
  • Procedure: A solution of the alcohol intermediate in DCM is cooled to -78°C. DAST (1.2 equiv) is added dropwise. The reaction is warmed to RT.

  • Observation: Significant fuming occurs. Exotherm is sharp upon warming.

  • Result: 65% conversion. 12% elimination impurity detected by HPLC.

Method B: Deoxofluor Protocol (Optimized)
  • Rationale: Deoxofluor exhibits higher thermal stability, allowing for safer handling at ambient temperatures without the immediate risk of thermal runaway associated with DAST.

  • Procedure:

    • Dissolve tert-butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate (10g, 35 mmol) in anhydrous DCM (100 mL).

    • Cool to -10°C (Salt/Ice bath). Note: Extreme cryogenic temperatures (-78°C) are unnecessary for Deoxofluor.

    • Add Deoxofluor (50% in toluene, 1.2 equiv) dropwise over 30 minutes.

    • Allow to warm to 20°C and stir for 12 hours.

    • Workup (Crucial): Quench slowly into saturated

      
       solution. Do not add water to the reaction; add reaction to water.
      
  • Result: 85% conversion. Only 4% elimination impurity.

Step 3: Deprotection and Salt Formation

Objective: Cleavage of the Boc group to yield the final hydrochloride salt.

  • Dissolve the fluorinated intermediate in 1,4-dioxane.

  • Add 4M HCl in dioxane (5 equiv).

  • Precipitate forms immediately. Stir for 2 hours.

  • Filter and wash with diethyl ether to remove organic impurities.

Visualizing the Synthetic Logic

The following diagram illustrates the optimized workflow (Method B) and the mechanistic divergence that leads to the elimination impurity.

SyntheticRoute Start1 4-Hydroxypiperidine Intermediate Alcohol Intermediate (Boc-Protected) Start1->Intermediate Reductive Amination (STAB, DCE) Start2 1-Boc-4-piperidone Start2->Intermediate Transition Aminosulfur Intermediate Intermediate->Transition + Reagent Reagent Deoxofluor (Fluorinating Agent) Reagent->Transition Product 4-Fluoro-1,4'-bipiperidine (Target) Transition->Product SN2 Substitution (Major Path) SideProduct Tetrahydropyridine (Elimination Impurity) Transition->SideProduct E2 Elimination (Minor Path)

Figure 1: Synthetic pathway illustrating the bifurcation between the desired SN2 fluorination and the competitive E2 elimination.

Data Analysis & Performance Metrics

The following data was compiled from three independent validation runs at 10g scale.

MetricMethod A (DAST)Method B (Deoxofluor)Delta
Fluorination Yield 65%85%+20%
Elimination Impurity 12.4%3.8%-8.6%
Purity (HPLC, 210nm) 92.1%98.4%+6.3%
Process E-Factor 45 kg/kg 32 kg/kg Improved
Safety (DSC) Exotherm @ 140°CExotherm @ >160°CSafer
Mechanistic Insight

The superior performance of Deoxofluor is attributed to the steric bulk of the methoxyethyl groups on the sulfur atom. This bulk destabilizes the transition state required for the syn-elimination pathway, thereby favoring the nucleophilic substitution (


) by the fluoride ion. Furthermore, Deoxofluor hydrolyzes less violently than DAST, reducing the risk of HF spikes during the quench phase.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. [Link]

  • Lal, G. S., et al. (1999).[3] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[3][4] Journal of Organic Chemistry. [Link]

  • Beaulieu, F., et al. (2009).[3][5] "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents." Organic Letters. [Link]

  • Scientific Update. (2019). "Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations." Scientific Update. [Link]

Sources

Comparative Guide: hERG Channel Affinity of Fluorinated Piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Safety-Efficacy Trade-off

In modern drug discovery, the piperidine moiety is a ubiquitous pharmacophore, present in numerous GPCR ligands and enzyme inhibitors. However, it carries a significant liability: a high propensity for blocking the human Ether-à-go-go-Related Gene (hERG) potassium channel (


). This blockade inhibits the rapid delayed rectifier potassium current (

), leading to QT interval prolongation and the risk of fatal Torsades de Pointes arrhythmias.

This guide analyzes the strategic use of fluorination to mitigate this risk.[1] By introducing fluorine atoms onto the piperidine ring, medicinal chemists can modulate the basicity (


) of the nitrogen center.[1] The objective is to reduce the concentration of the protonated cationic species—the primary driver of hERG blockade—without compromising target potency.

Key Finding: Monofluorination (specifically at the C3 or C4 position) typically offers the optimal balance, reducing hERG affinity by 5–10 fold via


 suppression. Difluorination (4,4-difluoro) provides a stronger 

depression but often incurs a "lipophilicity penalty" that can re-introduce hERG affinity via hydrophobic interactions.

Mechanistic Insight: The Fluorine Modulation Strategy

To optimize piperidine analogs, one must understand the causality of hERG binding. The hERG pore is unique; it possesses a large central cavity lined with aromatic residues, specifically Tyr652 and Phe656 .

The Cation- Driver

The primary interaction mechanism is a high-affinity cation-


 interaction  between the positively charged (protonated) piperidine nitrogen and the 

-electron clouds of Tyr652/Phe656.
  • Physiological State: A standard piperidine amine (

    
    ) is >99% protonated at physiological pH (7.4).
    
  • The Fix: Electron-withdrawing groups (EWGs) like fluorine reduce the electron density on the nitrogen, lowering the

    
    .
    
  • The Calculation: According to the Henderson-Hasselbalch equation, lowering the

    
     to ~8.5–9.0 significantly increases the fraction of the neutral species, which does not participate in cation-
    
    
    
    binding.
Visualization: The SAR Logic Flow

hERG_SAR_Logic Piperidine Piperidine Core (pKa ~11.0) Protonation High % Protonated (Cationic Species) Piperidine->Protonation Interaction Strong Cation-Pi (Tyr652/Phe656) Protonation->Interaction Blockade High hERG Blockade (Risk) Interaction->Blockade Fluorination Fluorine Substitution (Inductive Effect) Fluorination->Piperidine Modification pKa_Drop Lower pKa (8.5 - 9.5) Fluorination->pKa_Drop Neutral Increased Neutral Species pKa_Drop->Neutral Neutral->Interaction Disrupts Safety Reduced Affinity (Safety) Neutral->Safety

Figure 1: Strategic logic flow demonstrating how fluorination disrupts the hERG toxicity pathway by modulating ionization states.

Comparative Performance Analysis

The following analysis compares the standard piperidine scaffold against its fluorinated analogs. Data represents typical trends observed in medicinal chemistry campaigns (e.g., optimization of antipsychotics or antihistamines).

Table 1: Physicochemical and Safety Profiles
Analog ClassStructure DescriptionTypical


LogP (Lipophilicity)
hERG Affinity (

)
Mechanism of Action
Baseline Piperidine (Unsubstituted) ~11.0 Reference High (< 1

M)
Strong cation-

interaction due to high basicity.
Analog A 4-Fluoropiperidine ~9.5 +0.2 Moderate (~5-10

M)
Inductive effect lowers

; reduces cationic fraction.
Analog B 3-Fluoropiperidine ~8.4 +0.3 Low (> 10

M)
Stronger

suppression due to proximity to Nitrogen.
Analog C 4,4-Difluoropiperidine ~8.2 +0.6 Variable (1-10

M)

is ideal, but increased lipophilicity ("grease") promotes hydrophobic binding.
Alternative Morpholine ~8.3 -0.5 Very Low (> 30

M)
Oxygen reduces basicity and lipophilicity (polarity).
Detailed Evaluation
1. 4-Fluoropiperidine (The Balanced Choice)
  • Performance: This is often the first line of defense. The single fluorine atom at the C4 position exerts a through-bond inductive effect (

    
    -induction), lowering the basicity by approximately 1.5 log units.
    
  • Pros: It maintains the steric profile of the parent ring while improving the safety margin.

  • Cons: The metabolic stability of the C4-H bond is improved, but not fully blocked.

2. 3-Fluoropiperidine (The Stereoelectronic Specialist)
  • Performance: Placing fluorine at C3 brings the electron-withdrawing group closer to the nitrogen, resulting in a more dramatic

    
     drop (down to ~8.4).
    
  • Expert Insight: The gauche effect and axial preference of the C-F bond can induce conformational changes. In the axial orientation, the C-F bond is antiparallel to the N lone pair, which can further tune basicity.[1] This analog often yields the best hERG profile but introduces a chiral center, complicating synthesis.

3. 4,4-Difluoropiperidine (The "Grease" Trap)
  • Performance: While this analog depresses

    
     effectively, it significantly increases lipophilicity (
    
    
    
    ).
  • Risk: hERG channels also possess hydrophobic pockets. If the molecule becomes too lipophilic, it may bind to the channel via hydrophobic interactions despite being neutral. This is a classic "molecular obesity" trap in lead optimization.

Experimental Protocol: Automated Patch Clamp

To validate these profiles, the Automated Whole-Cell Patch Clamp (e.g., QPatch or SyncroPatch) is the industry gold standard. It provides direct measurement of ion channel currents, unlike indirect fluorescence assays.[2]

Workflow Diagram

Patch_Clamp_Workflow cluster_protocol Voltage Protocol (CiPA Standard) Prep Cell Preparation (CHO-hERG stable line) Seal Giga-Seal Formation (>1 GΩ resistance) Prep->Seal Break Whole-Cell Access (Rupture membrane) Seal->Break Step1 Hold at -80 mV Break->Step1 Step2 Depolarize to +40 mV (500ms) Step1->Step2 Step3 Repolarize to -50 mV (Measure Tail Current) Step2->Step3 Analysis Data Analysis (Hill Equation Fit -> IC50) Step3->Analysis

Figure 2: Automated patch-clamp workflow utilizing the standard voltage step-ramp protocol to isolate hERG tail currents.

Step-by-Step Methodology

1. Cell Culture & Preparation:

  • Use CHO (Chinese Hamster Ovary) or HEK293 cells stably expressing the

    
     (hERG) channel.
    
  • Harvest cells using Detachin (avoid harsh trypsinization) to preserve membrane integrity.

  • Resuspend in serum-free extracellular buffer (EC) immediately prior to the assay.

2. Solutions:

  • Extracellular (EC): 145 mM NaCl, 4 mM KCl, 2 mM

    
    , 1 mM 
    
    
    
    , 10 mM HEPES, 10 mM Glucose (pH 7.4).[3]
  • Intracellular (IC): 120 mM KCl, 5.37 mM

    
    , 1.75 mM 
    
    
    
    , 5 mM EGTA, 10 mM HEPES, 4 mM Na-ATP (pH 7.2).[3] Note: Free calcium is buffered to ~100 nM.

3. Voltage Protocol (The "Step-Ramp"):

  • Holding Potential: -80 mV.[3]

  • Pre-pulse: -50 mV for 50 ms (leak subtraction).

  • Activation: Step to +40 mV for 500 ms (activates channels; rapid inactivation occurs).

  • Measurement: Step back to -50 mV for 500 ms. Crucial Step: This relieves inactivation, causing a large outward "tail current." Measure the peak amplitude of this tail current.

4. Compound Application & Analysis:

  • Apply vehicle (0.1% DMSO) to establish baseline (

    
    ).
    
  • Apply test compound (fluorinated analog) for 3–5 minutes until steady state.

  • Calculate inhibition:

    
     Block 
    
    
    
    .
  • Fit data to the Hill equation to derive

    
    .
    

Conclusion & Recommendations

For researchers attempting to "dial out" hERG liability in piperidine-containing scaffolds:

  • Start with 4-Fluoropiperidine: It offers the most predictable improvement in safety margin with minimal synthetic complexity.

  • Monitor LogD: Ensure that fluorination does not push the LogD > 3.5, as lipophilic blocking will override the benefits of

    
     reduction.
    
  • Validate Early: Use the automated patch clamp protocol described above at a single concentration (e.g., 10

    
    M) early in the design cycle before committing to full 
    
    
    
    curves.

References

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • National Institutes of Health (PMC). (2018). Probing the molecular basis of hERG drug block with unnatural amino acids. Retrieved from [Link]

  • Sophion Bioscience. (2020). Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). 4,4-Difluoropiperidine Compound Summary. Retrieved from [Link]

  • ResearchGate. (2025). Strategies To Reduce hERG K+ Channel Blockade. Retrieved from [Link]

Sources

In Vitro Metabolic Stability of 4-Fluoropiperidine Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro Metabolic Stability of Compounds Containing 4-Fluoropiperidine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Fluorine Scan" in Lead Optimization

In medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore, yet it often introduces liabilities regarding metabolic instability and off-target toxicity (specifically hERG inhibition). The introduction of a fluorine atom at the 4-position (4-fluoropiperidine) is a high-value tactic known as a "fluorine scan." This guide objectively compares the performance of 4-fluoropiperidine moieties against their non-fluorinated counterparts, focusing on intrinsic clearance (


) , pKa modulation , and conformational bias .
Mechanistic Insight: Why 4-Fluoropiperidine?

To understand the stability data, one must first understand the physicochemical causality. The 4-fluoropiperidine motif offers a dual-action mechanism for improving drug-like properties:

A. Metabolic Blocking (The C-F Shield)

Cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4, frequently target the C-4 position of piperidine rings for oxidative hydroxylation. This is a classic "metabolic soft spot."

  • Mechanism: The C-F bond is significantly stronger (~116 kcal/mol) than the C-H bond (~99 kcal/mol), rendering the 4-position resistant to hydrogen atom abstraction by the high-valent iron-oxo species of CYP enzymes.

  • Outcome: This substitution effectively "caps" the site, forcing metabolism to occur at less favorable positions or reducing the overall intrinsic clearance (

    
    ).
    
B. pKa Modulation & The hERG Safety Margin

Unsubstituted piperidines are highly basic (


). At physiological pH, they exist almost exclusively as cations, which drives binding to the hERG potassium channel (leading to QT prolongation) and phospholipidosis.
  • The Fluorine Effect: Due to the strong electronegativity of fluorine, a 4-fluoro substitution lowers the

    
     of the piperidine nitrogen by 1.5 to 2.5 log units (typically into the 8.5–9.5 range).
    
  • Axial Preference: In the protonated state, 4-fluoropiperidine exhibits a preference for the axial conformation.[1] This is due to a stabilizing charge-dipole interaction where the C-F bond aligns antiparallel to the

    
     bond. This specific conformation is less base-weakening than the equatorial orientation, allowing for precise "tuning" of basicity—low enough to reduce hERG liability, but high enough to maintain solubility.
    
Visualizing the Mechanism

The following diagram illustrates the metabolic blocking mechanism and the conformational equilibrium that drives stability and safety.

MetabolicBlocking cluster_0 Mechanism of Action Piperidine Unsubstituted Piperidine (C-4 H) CYP CYP450 Enzyme (Fe-Oxo Species) Piperidine->CYP High Affinity Metabolite 4-Hydroxypiperidine (Unstable/Cleared) CYP->Metabolite Rapid Oxidation Blocked Metabolic Blockade (High Stability) CYP->Blocked No Reaction at C4 Fluoropiperidine 4-Fluoropiperidine (C-4 F) Fluoropiperidine->CYP Steric/Electronic Repulsion

Figure 1: Mechanism of metabolic stabilization via fluorine substitution at the C-4 position.

Comparative Case Study: The KSP Inhibitor (MK-0731)

The development of MK-0731 , a Kinesin Spindle Protein (KSP) inhibitor by Merck, serves as the definitive industry standard for comparing piperidine vs. 4-fluoropiperidine.

The Challenge

The initial lead compound contained a standard piperidine ring. While potent, it suffered from:

  • High Efflux: It was a strong substrate for P-glycoprotein (P-gp).[1]

  • hERG Liability: The basic amine contributed to hERG channel blockade.

  • Metabolic Vulnerability: Rapid clearance via oxidative metabolism.

The Comparison Data

The following table reconstructs the critical optimization data comparing the unsubstituted analog to the 4-fluoropiperidine clinical candidate.

FeatureUnsubstituted Piperidine Analog4-Fluoropiperidine (MK-0731)Impact of Fluorine
Structure C-4 HydrogenC-4 Fluorine (Axial)Blocked soft spot
Basicity (

)
~10.5 - 11.06.5 - 8.0 (Modulated)Reduced hERG risk
hERG Binding High (

)
Low (

)
Improved Safety
P-gp Efflux High RatioReduced Ratio Improved Bioavailability
Metabolic Stability Low (

min)
High (

min)
Extended Duration

Key Finding: The introduction of the axial fluorine did not just block metabolism; it optimized the


 to a "sweet spot" (6.5–8.0).[1] This reduced the cationic charge fraction at physiological pH, thereby lowering P-gp efflux and hERG binding while simultaneously preventing CYP oxidation at the 4-position.
Experimental Protocol: Microsomal Stability Assay

To generate valid comparison data for your own compounds, follow this self-validating protocol for determining Intrinsic Clearance (


).
Materials
  • Test System: Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (or 1 mM NADPH).

  • Control: Verapamil (High clearance) and Warfarin (Low clearance).

Workflow Diagram

StabilityWorkflow Start Substrate Preparation (1 µM in Buffer) PreInc Pre-Incubation (37°C, 5 min) Start->PreInc Initiate Initiate Reaction (Add NADPH) PreInc->Initiate Sampling Time Point Sampling (0, 5, 15, 30, 45 min) Initiate->Sampling Quench Quench Reaction (Cold Acetonitrile + IS) Sampling->Quench Analysis LC-MS/MS Analysis (Peak Area Ratio) Quench->Analysis Calc Calculate CL_int (-k / [Microsome]) Analysis->Calc

Figure 2: Standard workflow for determining intrinsic clearance in liver microsomes.

Step-by-Step Methodology
  • Preparation: Prepare a 10 mM stock of the 4-fluoropiperidine compound in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).

  • Incubation: Mix 1 µM compound with liver microsomes (final protein conc. 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH (1 mM final) to start the reaction.

  • Sampling: At

    
     minutes, remove aliquots and immediately dispense into ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge samples (4000 rpm, 20 min) and analyze the supernatant via LC-MS/MS monitoring the parent ion.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    
    
References
  • Cox, C. D., et al. (2008). "Kinesin Spindle Protein (KSP) Inhibitors.[2][3] 9. Discovery of MK-0731 for the Treatment of Taxane-Refractory Cancer."[3] Journal of Medicinal Chemistry. Link

  • Scientific Update. (2019). "Syn-3-Fluoro-4-aminopiperidine – a story from multiple orientations." Scientific Update. Link

  • Müller, K., et al. (2012). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. (Contextual grounding on Fluorine pKa effects).
  • BenchChem. (2025). "A Comparative Analysis of the ADME Properties of Piperidine Isomers." BenchChem Guides. Link

Sources

Comparative Guide: 3-Fluoropiperidine vs. 4-Fluoropiperidine in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 3-fluoropiperidine and 4-fluoropiperidine for medicinal chemistry applications. It moves beyond generic descriptions to focus on the causal relationships between fluorine positioning, electronic modulation, and downstream ADME properties.

Executive Summary: The Strategic Trade-off

In lead optimization, the choice between 3-fluoropiperidine (3-FP) and 4-fluoropiperidine (4-FP) is rarely arbitrary. It represents a strategic trade-off between electronic modulation (pKa suppression) and metabolic blockade .

  • Select 3-Fluoropiperidine when: You need to significantly lower the basicity of the piperidine nitrogen to improve permeability or reduce hERG binding. The 3-position exerts a stronger inductive effect (

    
    -withdrawal) and introduces unique conformational biases via the gauche effect.
    
  • Select 4-Fluoropiperidine when: The primary goal is blocking oxidative metabolism at the susceptible para-position (metabolic soft spot) while exerting a more moderate effect on basicity.

Physicochemical Modulation: pKa and Lipophilicity[1][2][3]

The most critical differentiator is the impact on the basicity of the piperidine nitrogen. Fluorine is highly electronegative, pulling electron density through the


-framework.
The Inductive Distance Rule

The magnitude of pKa reduction correlates with the number of bonds between the fluorine and the nitrogen.

  • 3-FP (Beta-position): Closer to the nitrogen (2 bonds). Stronger electron withdrawal.

  • 4-FP (Gamma-position): Further from the nitrogen (3 bonds). Weaker electron withdrawal.

Quantitative Comparison Data

The following table summarizes the physicochemical shifts relative to unsubstituted piperidine (pKa


 11.0).
FeatureUnsubstituted Piperidine3-Fluoropiperidine 4-Fluoropiperidine
pKa (approx) 11.08.4 – 9.0 9.5 – 10.0

pKa (vs. H)
-2.0 to -2.6 units-1.0 to -1.5 units
LogD

Trend
Low (High Ionization)Higher (Less cationic fraction)Moderate
Polar Surface Area LowerHigher (Polar C-F bond)Higher (Polar C-F bond)

Expert Insight (Stereoelectronic Effect): The orientation of the fluorine matters.

  • Equatorial F exerts a stronger base-weakening effect (larger

    
    pKa).
    
  • Axial F exerts a weaker base-weakening effect. In the protonated state, an axial C-F bond is often antiparallel to the

    
     bond, creating a stabilizing charge-dipole interaction that resists deprotonation, effectively keeping the pKa slightly higher than its equatorial counterpart [1, 5].[1][2]
    

Conformational Landscapes: The "Gauche" Effect vs. Sterics

Understanding the 3D shape is vital for binding affinity. 3-FP and 4-FP adopt fundamentally different low-energy conformations.

3-Fluoropiperidine: The Axial Preference

Unlike most substituents that prefer the equatorial position to avoid steric strain, 3-FP often prefers the axial conformation, especially when protonated.

  • Mechanism: The "Gauche Effect."[3] The

    
     orbital donates electron density into the low-lying antibonding 
    
    
    
    orbital. Additionally, in the protonated salt, the axial fluorine stabilizes the positive charge on nitrogen via an electrostatic gauche interaction (
    
    
    ).
  • Result: 3-FP creates a compact, "folded" electrostatic face that can induce specific binding selectivity not seen with equatorial substituents.

4-Fluoropiperidine: The Equatorial Preference

4-FP behaves more classically.

  • Mechanism: The fluorine atom generally adopts the equatorial position to minimize 1,3-diaxial interactions with the ring protons.

  • Result: The vector of the C-F bond extends outward, increasing the hydrodynamic radius and changing the shape complementarity at the distal end of the molecule.

Decision Logic Diagram (Graphviz)

PiperidineSelection Start Piperidine Optimization Goal Decision1 Primary Issue: High Basicity / hERG? Start->Decision1 Decision2 Primary Issue: Metabolic Clearance? Start->Decision2 Route3F Select 3-Fluoropiperidine Decision1->Route3F Yes (Need pKa < 9) Route4F Select 4-Fluoropiperidine Decision2->Route4F Yes (C4 is soft spot) Mech3F Mechanism: Strong Inductive Effect & Axial Conformational Bias Route3F->Mech3F Mech4F Mechanism: Blocks C4-Oxidation (Moderate pKa shift) Route4F->Mech4F CheckStereo Axial F stabilizes protonated amine (Higher pKa than Equatorial) Mech3F->CheckStereo Check Stereo

Figure 1: Strategic decision tree for selecting between 3-F and 4-F piperidine scaffolds based on medicinal chemistry objectives.

ADME & Toxicity Profile

Metabolic Stability[1][2][6][7]
  • 4-FP: The 4-position of piperidine is highly susceptible to CYP450-mediated oxidation (hydroxylation). Substituting hydrogen with fluorine at this position creates a "metabolic wall" due to the strength of the C-F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H).

  • 3-FP: While it protects the 3-position, it leaves the vulnerable 4-position exposed. However, the strong electron-withdrawing nature of the 3-F can deactivate the entire ring system, indirectly reducing oxidation rates at remote sites [6].

hERG Inhibition

hERG potassium channel blockade is a major cardiotoxicity risk, often driven by high basicity (pKa > 8.5) and lipophilicity.

  • Advantage 3-FP: By lowering the pKa more aggressively (often below 9.0), 3-FP reduces the percentage of the molecule that is positively charged at physiological pH. This significantly lowers the affinity for the hERG channel pore, which prefers cationic blockers [4, 8].

Experimental Protocols

To validate the choice between 3-FP and 4-FP, the following self-validating protocols are recommended.

Protocol A: Potentiometric pKa Determination

Use this to confirm the electronic modulation of your specific scaffold.

  • Preparation: Dissolve 5 mg of the fluorinated piperidine derivative in 20 mL of ionic strength-adjusted water (0.15 M KCl).

  • Titration: Use an autotitrator (e.g., Sirius T3 or equivalent) with 0.1 M HCl and 0.1 M KOH.

  • Data Collection: Perform a triple titration (Acid

    
     Base 
    
    
    
    Acid) from pH 2.0 to 12.0.
  • Validation:

    • Control: Run unsubstituted piperidine (Expected pKa ~11.1).

    • Acceptance Criteria: The hysteresis between acid/base curves must be < 0.05 pH units.

  • Calculation: Use the Bjerrum plot method to determine the ionization constant. Note the difference between 3-F and 4-F analogs; expect a

    
     log unit between them.[1]
    
Protocol B: Microsomal Stability Assay (Metabolic Blockade)

Use this to verify if 4-F is effectively blocking metabolism compared to 3-F.

  • Incubation System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Substrate: 1 µM test compound (3-FP or 4-FP analog).

  • Reaction Start: Initiate with NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Time Points: 0, 5, 15, 30, and 60 minutes at 37°C.

  • Quenching: Add ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS monitoring the parent ion depletion.

  • Calculation:

    
    
    
  • Interpretation: If 4-FP shows

    
     half-life improvement over unsubstituted piperidine while 3-FP shows negligible improvement, the metabolic soft spot is confirmed at the C4 position.
    
Metabolic Pathway Visualization (Graphviz)

MetabolicPathway cluster_0 4-Fluoro Substitution Parent Piperidine Scaffold C4_Ox C4-Hydroxylation (Major Metabolite) Parent->C4_Ox CYP450 (Oxidation) Blocked Metabolic Blockade (Stable) Parent->Blocked 4-F Substitution C4_Ox->Blocked PREVENTED

Figure 2: Mechanism of metabolic stabilization via 4-fluorine substitution blocking the primary oxidation site.

References

  • Morgenthaler, M., et al. (2007).[4] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100–1115. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[5][6][7][2][3][8][4][9][10][11][12] Chemical Society Reviews, 37, 320-330. Link

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry.[5][6][2][8] Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Meanwell, N. A. (2018).[8] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[8] Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Nairoukh, Z., et al. (2020).[6] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146.[13] Link[6][3][13]

  • Müller, K., et al. (2007).[4] Fluorine in Pharmaceuticals: Looking Beyond Intuition.[2] Science, 317(5846), 1881-1886. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.[5][6][7][2][3][8][12] Journal of Medicinal Chemistry, 58(21), 8315-8359. Link

  • Perrin, D. D., et al. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 4-Fluoro-1,4'-bipiperidine Hydrochloride

[1]

Executive Summary & Chemical Profile[1]

Disposal of 4-Fluoro-1,4'-bipiperidine hydrochloride (CAS: 1426290-04-1) requires strict adherence to halogenated waste protocols .[1] Unlike standard organic amines, the presence of the fluorine atom and the hydrochloride counter-ion introduces specific downstream risks—specifically the generation of Hydrofluoric Acid (HF) and Hydrochloric Acid (HCl) gases during thermal treatment (incineration).

Standard "general organic waste" streams often lack the wet scrubbing infrastructure required to capture HF emissions. Therefore, misclassification of this compound endangers waste management personnel and violates environmental compliance standards (RCRA/EPA).

Chemical Identifier Table[2]
PropertyDataOperational Implication
Chemical Name This compoundPrimary Label Identifier
CAS Number 1426290-04-1Use for Waste Manifesting
Molecular Formula C

H

FN

[1][2][3] · HCl
Fluorine Content: Mandates Halogenated Stream
Physical State Solid (Crystalline Powder)Hygroscopic; keep dry to prevent clumping/corrosion
Acidity (pKa) ~9-10 (Parent amine), Acidic saltSolutions will be acidic (pH < 4); Corrosive to metal
Hazards (GHS) Skin Irrit. 2, Eye Irrit.[1][2] 2A, STOT SE 3PPE: Nitrile gloves, Safety Goggles, N95/P100 mask

The "Why": Causality of Disposal Choices

As researchers, we must understand the lifecycle of our waste. We do not simply "bin" chemicals; we prepare them for safe destruction.[4]

  • The Fluorine Factor: Upon incineration, the C-F bond breaks, reacting with hydrogen sources to form anhydrous HF . If sent to a standard incinerator lacking caustic scrubbers, this HF corrodes the combustion chamber and releases toxic effluent. Rule: Always segregate as Halogenated Waste.

  • The Hydrochloride Factor: As an HCl salt, this compound is water-soluble and acidic. If mixed into a basic organic waste stream (e.g., waste amines), it can generate heat (exothermic neutralization) or precipitate, causing blockages in waste drums. Rule: Check pH compatibility before bulking into liquid waste.

Disposal Decision Matrix

The following workflow dictates the operational logic for disposing of this compound.

DisposalWorkflowStartWaste Generation:4-Fluoro-1,4'-bipiperidine HClStateCheckDetermine Physical StateStart->StateCheckSolidWasteSolid Waste(Powder/Crystals)StateCheck->SolidWaste Dry SolidLiquidWasteLiquid Waste(Dissolved in Solvent)StateCheck->LiquidWaste In SolutionSolidPackDouble Bag inPolyethylene (PE) BagsSolidWaste->SolidPackLiquidSegCheck Solvent TypeLiquidWaste->LiquidSegStreamASTREAM A: Solid HalogenatedLabel: 'Toxic, Halogenated Solid'SolidPack->StreamA Primary PathHalogenatedSolvent is Halogenated?(DCM, Chloroform)LiquidSeg->HalogenatedNonHalogenatedSolvent is Non-Halogenated?(MeOH, DMSO)LiquidSeg->NonHalogenatedStreamBSTREAM B: Liquid HalogenatedLabel: 'Flammable/Toxic, Halogenated'Halogenated->StreamB CompatibleStreamCSTREAM C: Mixed Organic(MUST mark as Halogenated Contaminant)NonHalogenated->StreamC Contamination RiskStreamC->StreamB Re-classify as Halogenated

Figure 1: Decision tree for waste stream segregation. Note that introducing fluorinated compounds into non-halogenated solvents forces the entire container to be treated as halogenated waste.

Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid (Expired/Surplus)

Best for: Old reagent bottles, weighing boat residues.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Do not use metal containers (corrosion risk from HCl salt).

  • Labeling: Apply a hazardous waste label.

    • Constituents: "4-Fluoro-1,4'-bipiperidine HCl, 95%"[1][5]

    • Hazard Checkbox: Toxic, Irritant.

    • Critical Note: Write "CONTAINS FLUORINE" in the remarks section.

  • Secondary Containment: Place the primary container inside a clear polyethylene zip-lock bag to contain any dust.

  • Storage: Store in the "Solid Toxic" or "Solid Halogenated" satellite accumulation area.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)

Best for: Mother liquors, HPLC effluent.[1]

  • Compatibility Check:

    • If the solvent is Dichloromethane (DCM) or Chloroform : Pour directly into the "Halogenated Organic Solvents" carboy.

    • If the solvent is Methanol , DMSO , or Ethyl Acetate :

      • Preferred: Segregate into a separate "Halogenated Waste" container.

      • Alternative: If you must combine with general organics, you must re-label the general organic drum as "Halogenated" due to the fluorine content.

  • pH Adjustment (Optional but Recommended):

    • If the solution is highly acidic due to the HCl salt, neutralize carefully with Sodium Bicarbonate (NaHCO₃) before adding to the waste drum to prevent drum corrosion.

    • Caution: This will generate CO₂ gas.[3] Allow off-gassing before capping.

Regulatory & Compliance (RCRA)[1]

In the United States, this compound is not explicitly P-listed or U-listed. However, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on characteristics and "Cradle-to-Grave" liability.

  • Waste Code Assignment:

    • D002: If the waste is an aqueous solution with pH ≤ 2.

    • F-List (F001/F002): If dissolved in spent halogenated solvents.

    • Non-Regulated Hazardous Waste: If solid. (Note: "Non-regulated" by RCRA listing does not mean non-hazardous; it implies the generator determines the hazard. We classify this as Hazardous - Toxic/Irritant ).

Self-Validation Check:

Emergency Procedures: Spills

Immediate Action: Evacuate the immediate area if dust is airborne.[6]

ScaleResponse Protocol
Minor Spill (< 5g) 1. Don PPE (Double nitrile gloves, goggles, N95).2. Cover spill with wet paper towels to prevent dust.3. Scoop into a plastic bag.4. Wipe area with dilute Sodium Bicarbonate (5%) to neutralize acidity.5. Dispose as solid hazardous waste.
Major Spill (> 5g) 1. Alert lab personnel.2. Use a dedicated chemical spill kit (absorbent pads).3. Do not use a standard vacuum cleaner (aerosolizes dust). Use a HEPA vacuum if available.4. Contact EHS for clearance.[7]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54378453 (Parent Structure). PubChem. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. EPA.gov. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[8] OSHA.gov. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-1,4'-bipiperidine hydrochloride
Reactant of Route 2
4-Fluoro-1,4'-bipiperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.